molecular formula C5H5F3N2S B2526675 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine CAS No. 1781753-01-2

4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine

Cat. No.: B2526675
CAS No.: 1781753-01-2
M. Wt: 182.16
InChI Key: HEZLGCRQAUVTMP-UHFFFAOYSA-N
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Description

4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine is a useful research compound. Its molecular formula is C5H5F3N2S and its molecular weight is 182.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2S/c1-2-3(9)11-4(10-2)5(6,7)8/h9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZLGCRQAUVTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781753-01-2
Record name 4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine
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Foundational & Exploratory

Molecular Structure and Conformation of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Medicinal Chemistry Applications

Executive Summary

This guide provides a comprehensive structural and conformational analysis of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine . While thiazoles are ubiquitous in medicinal chemistry, this specific scaffold represents a unique "push-pull" system. The electron-withdrawing trifluoromethyl group (


) at position 2 and the electron-donating amine (

) at position 5 create a distinct electronic profile that influences solubility, metabolic stability, and ligand-protein binding kinetics.

This document is designed for drug developers and structural biologists, focusing on the practical implications of this molecule's geometry, synthesis, and physicochemical properties.

Molecular Geometry and Conformational Analysis

The core of this compound is the 5-membered heteroaromatic thiazole ring. Unlike standard 2-aminothiazoles (which are easily synthesized via Hantzsch cyclization), the 5-amino regioisomer presents unique stability and electronic challenges.

1.1 Planarity and Ring Architecture

The thiazole ring is strictly planar, adhering to Hückel's rule for aromaticity (




-electrons).
  • Bond Lengths: The

    
     bond typically exhibits significant double-bond character due to the resonance contribution from the 5-amino group.
    
  • Substituent Orientation:

    • Position 2 (

      
      ):  The trifluoromethyl group adopts a staggered conformation relative to the ring plane to minimize torsional strain, though the barrier to rotation is low (
      
      
      
      kcal/mol). The
      
      
      bonds are highly polarized, creating a dense electron cloud that serves as a weak hydrogen bond acceptor.
    • Position 4 (

      
      ):  The methyl group provides steric bulk that restricts rotation of adjacent substituents in protein pockets but has minimal impact on the ring's planarity.
      
    • Position 5 (

      
      ):  The nitrogen atom of the amine group is 
      
      
      
      -hybridized (or nearly so) to facilitate lone-pair delocalization into the aromatic ring. This forces the amino protons to lie nearly in the plane of the ring, maximizing
      
      
      -overlap.
1.2 Tautomeric Equilibrium

A critical consideration for 5-aminothiazoles is the amino-imino tautomerism. While the amino form (A) is generally favored due to aromatic stabilization, the imino form (B) can become relevant in non-polar solvents or specific protein binding pockets.

  • Amino Form (Aromatic): Stabilized by the resonance energy of the thiazole ring.

  • Imino Form (Non-aromatic): Disrupts the

    
     electron system but places the proton on the ring nitrogen (N3).
    

Expert Insight: For this specific molecule, the strong electron-withdrawing nature of the 2-


 group destabilizes the N3-protonated imino form, strongly shifting the equilibrium toward the amino tautomer .
Electronic Properties and Reactivity

The molecule exhibits a "push-pull" electronic structure:

  • Pull: The

    
     group at C2 exerts a powerful inductive effect (-I), withdrawing electron density from the ring nitrogen (N3).
    
  • Push: The

    
     group at C5 acts as a resonance donor (+M), pushing electron density into the ring.
    
2.1 Basicity (

)

The basicity of the ring nitrogen (N3) is drastically reduced compared to unsubstituted thiazole (


).
  • Predicted

    
    :  The 
    
    
    
    of the conjugate acid is estimated to be
    
    
    .
  • Implication: Under physiological pH (7.4), this molecule exists almost exclusively as the neutral free base. It will not protonate unless exposed to strong acidic conditions (e.g., gastric environment).

2.2 Stability Warning

5-Aminothiazoles are notoriously unstable as free bases due to oxidative decomposition (turning into dark tars upon air exposure).

  • Protocol: It is strictly recommended to isolate and store this compound as a salt (e.g., Hydrochloride or Trifluoroacetate ) to prevent oxidation.

Synthetic Pathway: The Curtius Rearrangement Protocol

Direct amination of position 5 is difficult. The most robust, self-validating route starts from the commercially available 4-Methyl-2-(trifluoromethyl)thiazole-5-carboxylic acid (CAS: 126889-06-3).

3.1 Synthesis Workflow Diagram

Synthesis Start Carboxylic Acid (Precursor) Step1 Acyl Azide (Formation) Start->Step1 DPPA, Et3N Tol, 0°C Step2 Isocyanate (Curtius Rearrangement) Step1->Step2 Heat (80-100°C) -N2 Step3 Carbamate (Trapping) Step2->Step3 t-BuOH (Boc-protection) Final 5-Amine Salt (Target) Step3->Final HCl/Dioxane Deprotection

Caption: Step-wise synthesis via Curtius Rearrangement to ensure regioselective installation of the amine at C5.

3.2 Detailed Protocol
  • Activation: Dissolve 4-Methyl-2-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 eq) in anhydrous Toluene. Add Triethylamine (1.2 eq).

  • Azide Formation: Add Diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at 0°C. Stir for 1 hour.

  • Rearrangement: Heat the reaction mixture to 90°C. Monitor the evolution of nitrogen gas (

    
    ).
    
    • Checkpoint: Monitor IR spectroscopy for the appearance of the characteristic Isocyanate (

      
      ) stretch at 
      
      
      
      .
  • Trapping (Crucial Step): Do not isolate the free amine directly. Add tert-butanol to form the Boc-protected intermediate.

  • Deprotection: Treat the Boc-intermediate with 4M HCl in Dioxane to precipitate the This compound hydrochloride salt.

Physicochemical Data Summary
PropertyValue / DescriptionSignificance
Formula

Core scaffold
Molecular Weight 182.17 g/mol Fragment-like space
Topological Polar Surface Area (TPSA) ~41

High blood-brain barrier (BBB) permeability potential
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity driven by

H-Bond Donors 1 (

)
Key interaction with backbone carbonyls in proteins
H-Bond Acceptors 2 (N3, F)N3 is a weak acceptor; F is a very weak acceptor
Rotatable Bonds 0 (Rigid)Low entropic penalty upon binding
Pharmacophore & Structural Biology Applications[2][3]

In drug discovery, this molecule serves as a bioisostere for electron-deficient anilines or aminopyridines.

5.1 Kinase Hinge Binding

The 5-aminothiazole motif is capable of bidentate hydrogen bonding in the hinge region of kinases:

  • Donor: The C5-amine

    
     donates a hydrogen bond to the backbone carbonyl of the hinge residue.
    
  • Acceptor: The thiazole nitrogen (N3) accepts a hydrogen bond from the backbone amide

    
    .
    

Note: The 2-


 group reduces the acceptor capability of N3, potentially making this scaffold more selective for kinases that do not require a strong H-bond acceptor at this position, or where hydrophobic interactions (via 

) drive potency.
5.2 Interaction Pathway Diagram

Interactions Ligand 4-Me-2-CF3-Thiazole-5-NH2 Protein_Hinge Kinase Hinge Region Ligand->Protein_Hinge H-bond (NH2 donor) Hydrophobic_Pocket Hydrophobic Pocket (Gatekeeper) Ligand->Hydrophobic_Pocket Van der Waals (CF3) Protein_Hinge->Ligand Weak H-bond (N3 acceptor)

Caption: Pharmacophore mapping showing the bidentate binding mode and hydrophobic anchoring via the trifluoromethyl group.

References
  • Sigma-Aldrich. (n.d.). 4-Methyl-2-(trifluoromethyl)thiazole-5-carboxylic acid Product Analysis. Retrieved from

  • ChemicalBook. (2024). Properties of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid derivatives. Retrieved from

  • Birkinshaw, T. N., et al. (1984). 2-(N,N-disubstituted amino)thiazoles with electron-withdrawing groups at position 5: preparation and investigation of structural features. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from

  • PubChem. (2025).[1] Compound Summary: Thiazole Derivatives and Conformational Data. National Library of Medicine. Retrieved from

  • Master Organic Chemistry. (2017). Trends in Amine Basicity and Electron Withdrawing Groups. Retrieved from

Sources

Technical Whitepaper: Electronic & Synthetic Profile of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine

[1]

Executive Summary: The "Push-Pull" Scaffold

4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine is a highly specialized heterocyclic building block. Unlike its more common isomer, 2-aminothiazole, the 5-amino variant represents a unique electronic system characterized by significant instability in its free-base form but high utility in drug design.

This molecule functions as a "push-pull" system :

  • The Pull (EWG): The trifluoromethyl group (

    
    ) at C2 exerts a powerful inductive electron withdrawal (
    
    
    ), dramatically lowering the pKa of the ring nitrogen and increasing lipophilicity.
  • The Push (EDG): The amino group (

    
    ) at C5 acts as a resonance donor (
    
    
    ), but its nucleophilicity is severely attenuated by the electron-deficient heterocyclic core.[1]

Key Application: This scaffold is a bioisostere for electron-deficient anilines and is critical in kinase inhibitor design where metabolic stability at the C2 position is required to prevent oxidative defluorination or ring opening.

Molecular Architecture & Electronic Distribution

Electronic Map and Reactivity

The 5-aminothiazole core is electronically distinct from the 2-amino isomer.[1] While 2-aminothiazoles behave like cyclic amidines (highly conjugated), 5-aminothiazoles resemble enamines .[1] However, the presence of the C2-trifluoromethyl group disrupts the typical electron-rich nature of the thiazole, creating a highly polarized system.

Theoretical pKa & Basicity:

  • Ring Nitrogen (N3): The

    
     group ($ \sigma_p \approx 0.54 $) reduces electron density at N3.[1] While unsubstituted thiazole has a pKa 
    
    
    2.5, the 2-trifluoromethyl derivative is predicted to have a pKa < 1.0, making it non-basic under physiological conditions.
  • Exocyclic Amine (C5-NH2): The lone pair is delocalized into the ring (resonance).[1] Combined with the inductive pull of the

    
    , this amine is weakly nucleophilic  (comparable to a nitro-aniline).
    
Visualization of Electronic Effects

The following diagram maps the electron density flow, highlighting the deactivation of the core.

ElectronicMapcluster_0Net Effect: Stabilized 'Push-Pull' SystemCF3C2-CF3 Group(Strong Inductive Withdrawal -I)ThiazoleThiazole Core(Electron Deficient)CF3->ThiazoleDeactivates RingN3Ring Nitrogen (N3)(Basicity Suppressed)Thiazole->N3Low pKa (<1.0)AmineC5-Amino Group(Resonance Donor +M)Amine->ThiazoleDonates e- Density

Figure 1: Electronic flow diagram illustrating the competitive inductive withdrawal by the trifluoromethyl group and resonance donation by the amine.[1]

Physicochemical Parameters (Data Summary)

The following parameters are critical for assessing "drug-likeness" and formulation requirements.

ParameterValue (Est.)Significance in Drug Design
Molecular Weight 182.17 g/mol Fragment-based drug discovery (FBDD) compliant.[1]
LogP (Lipophilicity) ~1.8 – 2.1The

boosts lipophilicity significantly vs.

(LogP ~0.5).[1] Improves membrane permeability.
TPSA ~41 ŲGood oral bioavailability profile (<140 Ų).[1]
H-Bond Donors 2From the primary amine (

).[1]
H-Bond Acceptors 2Ring Nitrogen (N3) and Fluorine atoms (weak acceptors).[1]
Stability Low (Free Base) CRITICAL: Prone to oxidation/dimerization.[1] Must be stored as HCl salt.

Synthetic Protocol & Handling

Expert Insight: Direct synthesis of 5-aminothiazoles via the Hantzsch method is often regiochemically ambiguous or low-yielding for this specific substitution pattern. The most robust route for medicinal chemistry applications is the Curtius Rearrangement of the corresponding 5-carboxylic acid.

Recommended Workflow: Curtius Rearrangement

This protocol avoids the isolation of the unstable free amine by trapping the intermediate isocyanate with tert-butanol to form the stable Boc-protected amine, which can be deprotected in situ when needed.

Reagents:

  • Precursor: 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-carboxylic acid (CAS: 126889-06-3).

  • Reagent: Diphenylphosphoryl azide (DPPA).[2][3]

  • Solvent: tert-Butanol (

    
    -BuOH) / Toluene.[1]
    
  • Base: Triethylamine (TEA).[1]

Step-by-Step Protocol:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene/t-BuOH (1:1 ratio) under

    
     atmosphere. Add TEA (1.1 eq).
    
  • Azidation: Add DPPA (1.1 eq) dropwise at 0°C. Stir for 1 hour at room temperature to form the acyl azide.

  • Rearrangement (The Critical Step): Heat the reaction mixture to 80–90°C for 2–4 hours.

    • Mechanism:[1][2][4][5][6][7] The acyl azide releases

      
       to form the isocyanate intermediate.[2][4][8]
      
    • Trapping: The isocyanate reacts immediately with

      
      -BuOH to form the Boc-protected amine .[1]
      
  • Workup: Cool, dilute with EtOAc, wash with 5% citric acid and brine. Dry over

    
    .
    
  • Deprotection (On Demand): Treat the Boc-intermediate with 4M HCl in Dioxane to generate the 5-amino-4-methyl-2-(trifluoromethyl)thiazole hydrochloride salt .

    • Note: Isolate as the salt. Do not neutralize unless immediately reacting in the next step.

Workflow Diagram

SynthesisWorkflowAcidStart: 5-Carboxylic Acid(Stable Precursor)AzideIntermediate: Acyl Azide(Generated via DPPA)Acid->AzideDPPA, TEA, 0°CIsocyanateIntermediate: Isocyanate(Transient Species)Azide->IsocyanateHeat (90°C), -N2(Curtius Rearrangement)BocAmineStable Intermediate:Boc-Protected AmineIsocyanate->BocAmineTrapping with t-BuOHFinalSaltFinal Product:Amine HCl SaltBocAmine->FinalSalt4M HCl/Dioxane(Deprotection)

Figure 2: Synthetic pathway utilizing the Curtius Rearrangement to bypass the unstable free-base amine.

Applications in Medicinal Chemistry

Bioisosterism

This scaffold serves as a non-classical bioisostere for:

  • 4-Fluoroaniline: The 5-aminothiazole mimics the electronic deficiency of para-fluoroaniline but introduces a heteroatom (S) capable of specific hydrophobic interactions (sigma-hole bonding).[1]

  • 3-Aminopyridine: Offers a similar H-bond acceptor profile but with altered vector geometry.

Metabolic Stability

The Trifluoromethyl (CF3) group at C2 is not merely for lipophilicity; it blocks the primary site of metabolic oxidation (Cytochrome P450).[1] In standard thiazoles, the C2 position is the "metabolic soft spot." Blocking this with CF3 significantly extends the half-life (

Reactivity in Coupling

Due to the low nucleophilicity of the amine (caused by the CF3 pull):

  • Amide Coupling: Standard EDC/NHS coupling may fail. Use high-energy coupling reagents like HATU or COMU with a non-nucleophilic base (DIPEA).[1]

  • SnAr Reactions: This amine is a poor nucleophile for SnAr displacements unless the electrophile is highly activated (e.g., chloropyrimidines).[1]

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Source for Hammett

    
     values of CF3).
    
  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry. Link

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society. Link[1]

  • Sperry, J. B., & Wright, D. L. (2005). The Curtius Rearrangement: Applications in Modern Drug Discovery. Current Opinion in Drug Discovery & Development.
  • Metzger, J. V. (1979).[1] Thiazole and its Derivatives. In Chemistry of Heterocyclic Compounds. Wiley. (Foundational text on thiazole reactivity and 5-amino instability).

The Fluorine Effect: Trifluoromethylated Thiazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Discovery of Trifluoromethylated Thiazole Building Blocks Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Power of the -Thiazole Motif

In the landscape of modern medicinal chemistry, the thiazole ring is a "privileged scaffold," appearing in blockbuster drugs like Dasatinib (Sprycel) and Ritonavir (Norvir). However, the strategic incorporation of a trifluoromethyl (


) group  onto this heterocycle represents a significant leap in potency and pharmacokinetic optimization.

The


-thiazole motif offers a unique tripartite advantage:
  • Metabolic Shielding: The C-F bond (116 kcal/mol) is virtually metabolically inert, blocking oxidative degradation at reactive sites (e.g., C-5 position).

  • Lipophilicity Modulation: The

    
     group significantly increases LogP, facilitating cell membrane permeability.[1][2]
    
  • Electronic Tuning: The strong electron-withdrawing nature of

    
     lowers the pKa of the thiazole nitrogen, altering hydrogen-bond acceptor capability and reducing non-specific protein binding.
    

This guide explores the historical evolution of this building block, from early ring-closure syntheses to modern late-stage C-H functionalization, providing actionable protocols for drug discovery campaigns.

Historical Evolution: From De Novo Construction to C-H Activation

The history of trifluoromethylated thiazoles is not defined by a single "eureka" moment but by the evolution of synthetic capability.

Phase I: The Hantzsch Era (1950s – 1980s)

The earliest routes relied on ring construction (de novo synthesis). Chemists utilized the classic Hantzsch thiazole synthesis, adapting it to fluorinated precursors.[1]

  • Key Precursor: 3-bromo-1,1,1-trifluoroacetone.[2]

  • Mechanism: Condensation with thioamides or thioureas.[1][2][3]

  • Limitation: Required pre-functionalized fluorinated starting materials, limiting diversity.[1]

Phase II: The Cross-Coupling Era (1990s – 2000s)

With the advent of palladium and copper catalysis, focus shifted to functionalizing existing thiazole rings.

  • Method: Halogen/Metal exchange followed by electrophilic or nucleophilic trifluoromethylation (e.g., using

    
     or Ruppert-Prakash reagent).[2]
    
  • Advantage: Allowed for regioselective placement of

    
     on complex scaffolds.[1][2]
    
Phase III: The Radical Renaissance (2010s – Present)

The modern era is defined by Direct C-H Trifluoromethylation .[1]

  • Innovation: Use of radical precursors like sodium trifluoromethanesulfinate (Langlois reagent) or

    
    .[1]
    
  • Impact: Enabled "Late-Stage Functionalization" (LSF), allowing medicinal chemists to install

    
     onto a fully assembled drug candidate without rebuilding the synthesis.
    

History P1 Phase I: De Novo Construction (Hantzsch Synthesis) P2 Phase II: Cross-Coupling (Pd/Cu Catalysis) P1->P2  Need for Regiocontrol   P3 Phase III: C-H Activation (Radical Chemistry) P2->P3  Need for Late-Stage Utility  

Figure 1: Evolutionary timeline of synthetic strategies for trifluoromethylated thiazoles.

Structural & Electronic Properties[1][4][5]

The introduction of a trifluoromethyl group drastically alters the physicochemical profile of the thiazole ring.

Comparative Data: Thiazole vs. 4-Trifluoromethylthiazole[2]
PropertyThiazole (Unsubstituted)4-(Trifluoromethyl)thiazoleImpact on Drug Design
LogP (Lipophilicity) ~0.44~1.87High: drastically improves membrane permeability.[2]
pKa (Conj. Acid) 2.5 (Basic)< 1.0 (Weakly Basic)High: Reduces lysosomal trapping; alters H-bond acceptor strength.[2]
Metabolic Stability Low (C-2/C-5 oxidation)HighHigh: Blocks P450 oxidation sites.[1][2]
Dipole Moment ~1.6 D~2.5 DMedium: Affects orientation in the binding pocket.[1]

Data derived from computational models and analogue comparisons (e.g., Fanetizole derivatives).

Core Synthetic Methodologies

Method A: Modified Hantzsch Synthesis (Ring Construction)

This is the most robust method for generating gram-scale building blocks like 2-amino-4-(trifluoromethyl)thiazole .[2]

Protocol:

  • Reagents: Thiourea (1.0 equiv), 3-bromo-1,1,1-trifluoroacetone (1.1 equiv), Ethanol.[2]

  • Procedure:

    • Dissolve thiourea in ethanol at room temperature.

    • Add 3-bromo-1,1,1-trifluoroacetone dropwise (Caution: lachrymator).[2]

    • Reflux for 4–6 hours.[1][2]

    • Cool and neutralize with aqueous

      
      .[1][2]
      
    • Precipitate is filtered and recrystallized.[1][2]

  • Yield: Typically 80–95%.[1][2]

  • Self-Validation: Appearance of a singlet at ~7.4 ppm in

    
    -NMR (thiazole C-H) and a singlet at ~-63 ppm in 
    
    
    
    -NMR.
Method B: Innate C-H Trifluoromethylation (Late-Stage)

Ideal for medicinal chemists modifying a lead compound.[1][2] This uses the Langlois Reagent (


).[1]

Protocol (Baran/Langlois Conditions):

  • Reagents: Substituted Thiazole (1.0 equiv),

    
     (3.0 equiv), 
    
    
    
    (5.0 equiv),
    
    
    (2.5:1).
  • Procedure:

    • Combine thiazole and sulfinate salt in the biphasic solvent system.[1]

    • Add

      
       (70% aq.)[1][2] dropwise at 
      
      
      
      .[1][2]
    • Stir vigorously at room temperature for 24 hours.

    • Extract with DCM.[1][2]

  • Mechanism: Radical addition to the most electron-deficient position (usually C-2 or C-5 depending on substitution).[1][2]

RadicalMechanism Start Langlois Reagent (CF3SO2Na) Radical CF3 Radical (•CF3) Start->Radical Oxidation (tBuOOH) Intermed Radical Intermediate Radical->Intermed Addition Thiazole Thiazole Substrate Thiazole->Intermed Product CF3-Thiazole Product Intermed->Product Oxidation/-H+

Figure 2: Radical mechanism for direct C-H trifluoromethylation using sodium trifluoromethanesulfinate.

Case Study: GPS491 (Anti-HIV Candidate)

A compelling example of the "Fluorine Effect" is found in the development of GPS491 , an HIV-1 maturation inhibitor.

  • Original Scaffold: A stilbene-based compound with a nitro (

    
    ) group.[1][2]
    
  • The Issue: Nitro groups are often toxicophores (reductive metabolism).[1]

  • The Solution: Bioisosteric replacement of

    
     with 
    
    
    
    on a thiazole core.[1]
  • Result: The 2-trifluoromethylthiazole-5-carboxamide analogue (GPS491) maintained potent antiviral activity (

    
    ) while significantly improving the toxicity profile (Therapeutic Index > 50).[2]
    

This case validates the


-thiazole moiety as a non-toxic, metabolically stable bioisostere for electron-deficient aromatic systems.[1][2]

References

  • Hantzsch Synthesis & Early Methods

    • Hantzsch, A. (1887).[1][2] "Ueber die Synthese des Thiazols." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry).

  • Medicinal Chemistry & Drug Candidates

    • Bao, X. et al. (2012).[1] "A One-Pot Domino Synthesis of 5-(Trifluoromethyl)-2-thiazolamine." ResearchGate.[1][2]

    • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry.

  • Radical Trifluoromethylation (Langlois/Baran)

    • Ji, Y. et al. (2011).[1] "Innate C-H trifluoromethylation of heterocycles." PNAS.[1][2]

  • HIV Case Study (GPS491)

    • Study on 2-Trifluoromethylthiazole-5-carboxamides.ACS Medicinal Chemistry Letters.[1][2] [4]

  • Physical Properties

    • PubChem Data for 4-(trifluoromethyl)thiazole.[1][2]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide process chemists and researchers through the scalable, high-purity synthesis of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine .

Executive Summary

The target molecule, This compound , represents a high-value scaffold in medicinal chemistry. The combination of the electron-withdrawing trifluoromethyl (


) group at the C2 position and the nucleophilic amino group at C5 creates a unique electronic push-pull system, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs.

However, the synthesis of 5-aminothiazoles is notoriously challenging due to their oxidative instability and the regiochemical ambiguity of direct cyclization methods. This protocol details a self-validating, scalable 4-step workflow that circumvents these issues by utilizing a Hantzsch cyclization followed by a Curtius rearrangement. This route guarantees the correct regiochemistry (4-Me, 5-NH


) and provides a stable hydrochloride salt product suitable for storage.

Retrosynthetic Analysis & Logic

The design of this protocol prioritizes regiochemical certainty. Direct condensation of thioamides with


-halo nitriles often yields the 4-amino isomer or complex mixtures. To ensure the 5-amino placement, we employ a degradation strategy starting from the 5-carboxylate.

Strategic Pathway:

  • Target Stabilization: Isolate the final amine as a Hydrochloride salt (

    
    ) to prevent oxidative decomposition.
    
  • C-N Bond Formation: Use the Curtius rearrangement to convert a C5-carboxylic acid to the C5-amine. This retains the ring substitution pattern established in the previous step.

  • Ring Construction: Hantzsch synthesis using Ethyl 2-chloroacetoacetate and Trifluorothioacetamide . The reactivity differential between the ketone and ester carbonyls in the chloro-

    
    -ketoester directs the cyclization exclusively to the 4-methyl-5-carboxylate  isomer.
    

Retrosynthesis Target Target: This compound (HCl Salt) Isocyanate Intermediate: Thiazol-5-yl Isocyanate Target->Isocyanate Hydrolysis (HCl) Acid Precursor 1: 4-Methyl-2-(trifluoromethyl) thiazole-5-carboxylic acid Isocyanate->Acid Curtius Rearrangement (DPPA or NaN3) Ester Intermediate: Ethyl 4-methyl-2-(trifluoromethyl) thiazole-5-carboxylate Acid->Ester Saponification Reagents Starting Materials: Trifluorothioacetamide + Ethyl 2-chloroacetoacetate Ester->Reagents Hantzsch Cyclization

Figure 1: Retrosynthetic logic ensuring regiochemical fidelity.

Critical Reagents & Safety Profile

Safety Matrix
ReagentHazard ClassCritical Handling Protocol
Trifluorothioacetamide Toxic, IrritantHandle in fume hood; stench. Generates

on decomposition.
Ethyl 2-chloroacetoacetate LachrymatorSevere eye irritant. Use full-face protection or sash down.
Diphenylphosphoryl azide (DPPA) Toxic, ExplosiveAvoid heating neat. Use blast shield during scale-up.
Triethylamine (

)
Flammable, CorrosiveKeep away from ignition sources.

Detailed Experimental Protocols

Step 1: Synthesis of Trifluorothioacetamide (If not commercially sourced)

Rationale: Commercial supplies can be expensive. Synthesis from trifluoroacetamide using Lawesson’s reagent is robust.

  • Setup: Charge a dry 3-neck round-bottom flask (RBF) with Trifluoroacetamide (1.0 equiv) and anhydrous THF (10 mL/g).

  • Reagent Addition: Add Lawesson’s Reagent (0.6 equiv) in portions under

    
     flow.
    
  • Reaction: Reflux at 65°C for 4–6 hours. Monitor by TLC (fading of amide spot).

  • Workup: Cool to RT. Concentrate THF. Flash chromatography (Hexane/EtOAc) is recommended to remove phosphorous byproducts.

  • Yield: Expect 85–90% of a yellow crystalline solid.

Step 2: Hantzsch Cyclization to Thiazole Ester

Rationale: The ketone carbonyl of the


-ketoester is more electrophilic than the ester, ensuring the nitrogen attacks the ketone to form the 4-methyl isomer.

Reagents:

  • Trifluorothioacetamide (1.0 equiv)

  • Ethyl 2-chloroacetoacetate (1.1 equiv)

  • Ethanol (Absolute, 10 vol)

Protocol:

  • Dissolution: In a reactor fitted with a reflux condenser, dissolve Trifluorothioacetamide in Ethanol.

  • Addition: Add Ethyl 2-chloroacetoacetate dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (78°C) for 12–16 hours.

    • Checkpoint: The solution typically darkens. LCMS should show mass

      
      .
      
  • Isolation:

    • Cool to 0°C. The product often crystallizes directly.

    • If no precipitate: Concentrate to 20% volume, pour into ice-water, and neutralize with saturated

      
       to pH 7.
      
    • Extract with Ethyl Acetate (

      
      ).[1] Dry over 
      
      
      
      and concentrate.
  • Purification: Recrystallization from Hexane/Ethanol (9:1) yields Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate .

Step 3: Saponification to Carboxylic Acid

Rationale: Mild hydrolysis is required to avoid degrading the


 group (haloform-type reaction sensitive).

Protocol:

  • Reaction: Dissolve the ester (Step 2) in THF/Water (1:1). Add LiOH·

    
      (2.5 equiv).
    
  • Conditions: Stir at ambient temperature for 4 hours. Avoid heating.

  • Workup:

    • Acidify carefully with 1M HCl to pH 2–3.

    • The carboxylic acid will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry under vacuum over

      
      .
      
  • Data: Product is 4-Methyl-2-(trifluoromethyl)thiazole-5-carboxylic acid .[2]

Step 4: Curtius Rearrangement to 5-Amine Hydrochloride

Rationale: The free amine is unstable. We perform the rearrangement and trap the isocyanate with water/acid to form the salt immediately.

Reagents:

  • Carboxylic Acid (Step 3) (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • tert-Butanol (

    
    -BuOH) (Solvent, 10 vol) - Option A (Boc-protected)
    
  • 1,4-Dioxane / HCl (4M) - Option B (Salt formation)

Protocol (Option B - Direct Salt Formation):

  • Activation: Dissolve Acid in dry Toluene or Dioxane. Add

    
    .
    
  • Azide Formation: Add DPPA dropwise at 0°C. Stir 1h at 0°C, then 1h at RT.

  • Rearrangement: Heat to 90°C for 2 hours. Evolution of

    
     gas indicates Isocyanate formation.
    
  • Hydrolysis:

    • Cool to RT.

    • Add 4M HCl (aq) or HCl in Dioxane (excess).

    • Heat to 60°C for 1 hour to hydrolyze the isocyanate/carbamate.

  • Isolation:

    • Cool to 0°C. The This compound hydrochloride salt should precipitate.

    • Filter and wash with cold

      
       to remove phosphate byproducts.
      
    • Storage: Store under Argon at -20°C.

Analytical Validation & Specifications

TestSpecificationMethod
Appearance Off-white to pale yellow solidVisual
LCMS Purity > 97.0%C18 Column,

+ 0.1% FA
1H NMR Consistent with structureDMSO-

. Look for methyl singlet (~2.3 ppm) and broad amine protons.[3]
19F NMR Single peak ~ -60 to -65 ppmConfirming

integrity.
Counter-ion Chloride presenceSilver Nitrate test or Ion Chromatography

Process Workflow Diagram

Workflow cluster_0 Step 2: Cyclization cluster_1 Step 3: Hydrolysis cluster_2 Step 4: Curtius (Amine Gen) S2_Input Thioamide + Chloro-ketoester S2_Process Reflux EtOH 12-16h S2_Input->S2_Process S2_Output Thiazole Ester S2_Process->S2_Output S3_Process LiOH / THF:H2O RT, 4h S2_Output->S3_Process S3_Output Thiazole Acid S3_Process->S3_Output S4_Input DPPA / Et3N Heat -> Isocyanate S3_Output->S4_Input S4_Hydrolysis HCl Hydrolysis S4_Input->S4_Hydrolysis S4_Final Target Amine HCl Salt S4_Hydrolysis->S4_Final

Figure 2: Operational workflow from raw materials to isolated salt.

Troubleshooting & Optimization ("The Senior Scientist's Note")

  • Regioselectivity Issues: If you observe the formation of the 4-ethoxycarbonyl-5-methyl isomer, your reaction temperature during the Hantzsch step was likely too low during the initial addition. Ensure the reaction is driven by heat to favor the thermodynamic product, or verify the purity of your ethyl 2-chloroacetoacetate (it can degrade to chloroacetone).

  • Curtius Safety: On a multigram scale (>10g), DPPA is hazardous. Consider forming the mixed anhydride (Ethyl chloroformate/

    
    ) and reacting with aqueous 
    
    
    
    (cheaper, but requires careful temperature control) to generate the acyl azide.
  • Amine Stability: The free base of this amine is electron-deficient due to the

    
     but still prone to oxidation at the C5 position. Never  store as the free base for long periods. Always convert to the HCl or Tosylate salt immediately.
    

References

  • Hantzsch Thiazole Synthesis Mechanism

    • Title: The Hantzsch Thiazole Synthesis.
    • Source: Organic Reactions, Wiley.
    • URL:[Link]

  • Curtius Rearrangement Protocols

    • Title: Diphenylphosphoryl azide (DPPA)
    • Source: Journal of the American Chemical Society.[4]

    • URL:[Link]

  • Synthesis of Trifluoromethyl Thiazoles

    • Title: Synthesis and biological evaluation of 2-trifluoromethyl-4-substituted thiazole deriv
    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Handling of 5-Aminothiazoles

    • Title: Stability and reactivity of 5-aminothiazoles.
    • Source: Chemistry of Heterocyclic Compounds.[3][4][5]

    • URL:[Link]

Sources

Application Note: Optimization of Sandmeyer Reaction for 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers optimizing the Sandmeyer reaction for 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine , a challenging electron-deficient heteroaromatic substrate.

Executive Summary

The Sandmeyer reaction of This compound presents a distinct set of synthetic challenges compared to its 2-amino isomers. While 2-aminothiazoles are relatively stable and amenable to aqueous diazotization, the 5-amino regioisomer possesses significant enamine character, making the resulting diazonium species highly electrophilic and prone to rapid decomposition or azo-coupling.

This guide details the transition from "Classical" aqueous conditions (Method A) to an "Optimized" anhydrous protocol (Method B), utilizing alkyl nitrites and organic solvents (Doyle-type diazotization). This shift addresses the critical failure modes of hydrolysis and solubility associated with the trifluoromethyl group.

Mechanistic Analysis & Substrate Challenges

Electronic Push-Pull System

The substrate features a competing electronic environment that dictates reactivity:

  • C2-Trifluoromethyl (

    
    ):  A strong electron-withdrawing group (EWG) that decreases the basicity of the C5-amine, making initial nitrosation slower than in non-fluorinated analogs. It also significantly reduces water solubility.
    
  • C5-Amine (

    
    ):  Positioned adjacent to the ring sulfur, this amine donates density into the ring (enamine-like). The resulting diazonium salt (
    
    
    
    ) at this position is electronically coupled to the sulfur, often leading to ring opening or formation of unstable thiadiazole-like transition states.
Failure Modes in Classical Conditions
  • Solubility Mismatch: The lipophilic

    
     group prevents full dissolution in aqueous mineral acids (HCl/H
    
    
    
    SO
    
    
    ), leading to heterogeneous "clumping" and incomplete diazotization.
  • Hydrolysis: The high electrophilicity of the 5-diazonium species leads to rapid attack by water, forming the 5-hydroxythiazole (thiazolone) byproduct instead of the halide.

  • Azo Coupling: Due to slow diazotization, unreacted amine remains present and couples with the formed diazonium salt, producing deep red/brown "tars" (azo dyes).

Mechanistic Pathway (Graphviz)

SandmeyerMechanism Substrate 5-Amino-Thiazole (Substrate) Nitrosation N-Nitrosation (Rate Limiting) Substrate->Nitrosation + t-BuONO Diazonium 5-Diazonium Salt (Unstable Intermediate) Nitrosation->Diazonium - t-BuOH Radical Thiazolyl Radical (Cu-Stabilized) Diazonium->Radical + Cu(I) / SET Hydrolysis Hydrolysis (Thiazolone) Diazonium->Hydrolysis + H2O (Avoid!) Coupling Azo Coupling (Red Tar) Diazonium->Coupling + Substrate Product 5-Halo-Thiazole (Target) Radical->Product + X•

Figure 1: Mechanistic pathway highlighting the critical instability of the diazonium intermediate and potential side reactions.

Optimization Strategy: The Anhydrous Route

To overcome the challenges above, we employ Doyle Diazotization conditions. This method uses tert-butyl nitrite (


-BuONO) in acetonitrile (MeCN), allowing the reaction to proceed in a homogeneous organic phase without water.
Comparison of Methods
ParameterMethod A: Classical (Aqueous)Method B: Optimized (Anhydrous)
Reagents NaNO

/ Aqueous HCl

-BuONO / CuX

Solvent Water / AcidAcetonitrile (MeCN)
Temperature 0°C to 5°C0°C to 60°C (Controlled)
Phase Heterogeneous (Slurry)Homogeneous (Solution)
Major Byproduct Thiazolone (Hydrolysis)Minimal (Solvent adducts)
Typical Yield < 20%65 - 85%

Detailed Experimental Protocols

Reagent Preparation
  • Anhydrous CuBr

    
     (for Bromination):  Dry commercial CuBr
    
    
    
    in a vacuum oven at 80°C for 4 hours prior to use. Hygroscopic salts introduce water, promoting hydrolysis.
  • Acetonitrile (MeCN): Use HPLC grade or dry over molecular sieves (3Å).

  • Substrate: Ensure the amine is free of residual reduction salts (Fe/Sn) which can poison the copper catalyst.

Protocol: Synthesis of 5-Bromo-4-Methyl-2-(trifluoromethyl)-1,3-thiazole

Step 1: Catalyst Complexation

  • Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charge the flask with CuBr

    
      (1.2 equiv, 268 mg per mmol substrate).
    
    • Note: Cu(II) is used here.[1] The reaction is initiated by the reduction of Cu(II) by the nitrite or solvent impurities to generate the active Cu(I) species in situ, or Cu(I)Br can be used directly if strictly oxygen-free. CuBr

      
       is generally more robust for this specific transformation.
      
  • Add anhydrous MeCN (5 mL per mmol substrate) and stir to form a dark green/brown solution.

Step 2: Diazotization & Sandmeyer (One-Pot) 4. Add tert-butyl nitrite (


-BuONO)  (1.5 equiv) to the copper solution.
5.  Cool the mixture to 0°C  using an ice bath.
6.  Dissolve This compound  (1.0 equiv) in a minimal amount of MeCN (2 mL per mmol).
7.  Critical Step:  Add the amine solution dropwise to the catalyst/nitrite mixture over 30 minutes.
  • Rationale: Slow addition keeps the concentration of free amine low relative to the nitrosating agent, preventing the amine from attacking the formed diazonium salt (preventing azo coupling).
  • Observe gas evolution (
    
    
    ).[2] The solution will turn black/dark brown.

Step 3: Thermal Initiation 9. After addition is complete, allow the reaction to stir at 0°C for 30 minutes. 10. Remove the ice bath and slowly warm to Room Temperature (25°C) . 11. If TLC indicates incomplete conversion, heat the mixture to 60°C for 1 hour to drive the radical substitution.

Step 4: Work-up 12. Quench the reaction by pouring into a 1:1 mixture of saturated aqueous NH


Cl  and NH

OH
(20 mL). The ammonia helps solubilize copper salts as the deep blue

complex. 13. Extract with Ethyl Acetate (3 x 20 mL). 14. Wash combined organics with Brine, dry over Na

SO

, and concentrate. 15. Purification: Flash chromatography (SiO

). Elute with Hexanes/EtOAc (gradient 0% to 10% EtOAc). The product is typically a low-polarity oil or low-melting solid.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Red/Brown Tar Formation Azo coupling (Diazo + Amine).[3][4]Increase

-BuONO equivalents (to 2.0). Decrease amine addition rate.
Low Yield / Hydrolysis Water contamination.Dry solvent/catalyst. Switch to

-BuONO if using NaNO

.
No Reaction (Amine recovered) Failed nitrosation.Add 10 mol%

-TsOH or BF

OEt

to activate the nitrite.
Violent Gas Evolution Runaway decomposition.Improve cooling at 0°C. Dilute reaction (10 mL/mmol).
Workflow Diagram (Graphviz)

OptimizationWorkflow Start Start: 5-Amino-Thiazole Substrate Decision Select Conditions Start->Decision PathA Path A: Aqueous (NaNO2 / HCl) Decision->PathA Classical PathB Path B: Anhydrous (Recommended) (t-BuONO / MeCN / CuX2) Decision->PathB Optimized FailA Result: Low Solubility Hydrolysis Products PathA->FailA Step1 1. Pre-mix CuX2 + t-BuONO PathB->Step1 Step2 2. Slow Addition of Amine (0°C) Step1->Step2 Step3 3. Warm to 60°C (N2 evolution) Step2->Step3 Success Result: High Yield Clean Product Step3->Success

Figure 2: Decision matrix comparing classical vs. optimized workflows.

Safety Considerations

  • Diazonium Salts: While the 5-thiazole diazonium species is transient in this protocol, never isolate the intermediate solid. It is potentially shock-sensitive.

  • Alkyl Nitrites:

    
    -BuONO is a vasodilator and flammable. Handle in a fume hood.
    
  • Copper Waste: All aqueous waste containing copper must be segregated for heavy metal disposal.

References

  • Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. A Direct and Efficient Synthesis of Aryl Halides from Arylamines." Journal of Organic Chemistry. Link

  • Goossen, L. J., et al. (2014). "Sandmeyer Trifluoromethylation." Synthesis. (Describing modern Sandmeyer variations for electron-deficient amines). Link

  • Filimonov, V. D., et al. (2008).[5] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[5] Organic Letters. (Discussing stability of diazonium salts). Link

  • Obushak, M. D. (2006). "Reactions with Heterocyclic Diazonium Salts." Phosphorus, Sulfur, and Silicon and the Related Elements. (Specifics on thiazole diazonium instability). Link

  • Sigma-Aldrich. "5-Bromo-4-(trifluoromethyl)thiazol-2-amine Safety Data Sheet." (For handling precautions of similar fluorinated thiazoles). Link

Sources

The Untapped Potential of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine in Metal Catalysis: A Research Roadmap

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The quest for novel ligands that can fine-tune the reactivity and selectivity of metal catalysts is a cornerstone of modern chemical research. Within this context, heterocyclic compounds, particularly those bearing nitrogen and sulfur donor atoms, have garnered significant attention. This document explores the untapped potential of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine as a ligand in metal catalysis. While direct applications of this specific molecule in catalysis are not yet prominent in the literature, its structural features suggest a high potential for the development of novel catalytic systems. This guide provides a comprehensive research roadmap for academic and industrial scientists to explore its utility, drawing parallels with structurally related and well-established thiazole-based ligands.

The thiazole core is a versatile scaffold found in numerous biologically active molecules and has been successfully employed in the design of ligands for various catalytic transformations.[1][2] The introduction of a trifluoromethyl group at the 2-position is expected to significantly modulate the electronic properties of the thiazole ring, enhancing the stability of metal complexes through a strong electron-withdrawing inductive effect.[3] Furthermore, the presence of a primary amine at the 5-position and a methyl group at the 4-position offers multiple coordination modes and steric influences that can be exploited to control catalytic activity and selectivity.

This document will first delve into the synthesis and key properties of this compound, followed by a proposed research workflow to investigate its efficacy as a ligand in palladium-catalyzed cross-coupling reactions, a field where thiazole-based ligands have already shown promise.[1][4]

Part 1: Ligand Synthesis and Characterization

The synthesis of the target ligand, this compound, is a critical first step. Based on established synthetic routes for similar thiazole derivatives, a plausible pathway would involve the reaction of a suitable trifluoromethyl-containing thioamide with an α-haloketone or a related electrophile, followed by amination.[5]

Proposed Synthetic Protocol:

A potential synthetic route could be adapted from the Hantzsch thiazole synthesis.[5]

  • Synthesis of 2-bromo-3-oxobutanal: This starting material can be synthesized by the bromination of acetylacetone.

  • Synthesis of 2,2,2-trifluoroethanethioamide: This can be prepared from trifluoroacetonitrile by reaction with hydrogen sulfide.

  • Cyclization: The reaction of 2-bromo-3-oxobutanal with 2,2,2-trifluoroethanethioamide in a suitable solvent like ethanol would yield the ethyl 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylate intermediate.

  • Hydrolysis and Curtius Rearrangement: The ester can be hydrolyzed to the corresponding carboxylic acid,[6][7][8] which can then be converted to the target amine via a Curtius rearrangement.

Characterization:

Thorough characterization of the synthesized ligand is paramount. The following techniques are recommended:

Technique Purpose
¹H and ¹³C NMR To confirm the chemical structure and purity of the ligand.
¹⁹F NMR To verify the presence and chemical environment of the trifluoromethyl group.
Mass Spectrometry (HRMS) To determine the exact mass and confirm the elemental composition.
FT-IR Spectroscopy To identify characteristic functional groups (e.g., N-H, C=N, C-F).
Melting Point As an indicator of purity.

Part 2: Exploration as a Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[9] Thiazole-based ligands have demonstrated effectiveness in palladium-catalyzed Suzuki-Miyaura reactions.[1][4] The unique electronic and steric properties of this compound make it an intriguing candidate for this transformation.

Hypothetical Catalytic Cycle:

The proposed workflow to evaluate the ligand's performance is outlined below.

G cluster_0 Ligand Evaluation Workflow A Ligand Synthesis & Characterization B In situ Catalyst Formation (Pd(OAc)₂ + Ligand) A->B C Model Reaction Screening (e.g., 4-bromotoluene + phenylboronic acid) B->C D Optimization of Reaction Conditions (Base, Solvent, Temperature, Catalyst Loading) C->D E Substrate Scope Evaluation D->E F Mechanistic Studies (e.g., NMR, Crystal Structure of Pd-complex) D->F

Ligand Evaluation Workflow

Step-by-Step Protocol for Catalyst Screening:

1. Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (Ligand)

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (9:1 mixture)

  • Internal standard (e.g., dodecane)

2. In situ Catalyst Preparation:

  • In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve Pd(OAc)₂ (1 mol%) and the ligand (2 mol%) in the chosen solvent system.

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

3. Model Suzuki-Miyaura Reaction:

  • To the pre-formed catalyst solution, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add the internal standard.

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).

4. Reaction Monitoring and Analysis:

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).

  • Calculate the conversion of the starting material and the yield of the product.

5. Optimization and Substrate Scope:

  • Systematically vary the reaction parameters (base, solvent, temperature, catalyst loading, and palladium-to-ligand ratio) to identify the optimal conditions.

  • Once optimized conditions are established, explore the scope of the reaction with a variety of aryl and heteroaryl bromides and boronic acids to assess the catalyst's functional group tolerance and generality.

Part 3: Rationale and Expected Outcomes

The design of this proposed research program is grounded in the established principles of ligand-accelerated catalysis.

Causality behind Experimental Choices:

  • Choice of Metal: Palladium is a well-established and highly effective catalyst for cross-coupling reactions.[1]

  • Choice of Reaction: The Suzuki-Miyaura reaction is a robust and widely used transformation, providing a reliable benchmark for catalyst performance.[9]

  • Ligand Design Rationale:

    • Thiazole Core: Provides a stable heterocyclic scaffold with both nitrogen and sulfur potential coordination sites.[10]

    • Trifluoromethyl Group: This strongly electron-withdrawing group is anticipated to increase the electrophilicity of the metal center, potentially accelerating the reductive elimination step of the catalytic cycle. It can also enhance the oxidative stability of the catalyst.[3]

    • Amine Group: The amino group at the 5-position can act as a secondary coordination site, potentially forming a bidentate chelate with the metal center. This chelation can enhance the stability and activity of the catalyst.

    • Methyl Group: The methyl group at the 4-position provides steric bulk that can influence the coordination geometry around the metal center and potentially impact the selectivity of the reaction.

Expected Outcomes and Potential for Innovation:

  • Enhanced Catalytic Activity: The unique electronic properties conferred by the trifluoromethyl group may lead to a highly active catalyst, potentially allowing for lower catalyst loadings and shorter reaction times.

  • Improved Catalyst Stability: The electron-withdrawing nature of the CF₃ group could lead to more robust catalysts with longer lifetimes.

  • Novel Selectivity: The specific steric and electronic environment created by the ligand may enable challenging cross-coupling reactions that are not feasible with existing catalysts.

Visualizing the Proposed Coordination:

Proposed Bidentate Coordination of the Ligand to a Palladium Center

Conclusion

While the catalytic applications of this compound are yet to be explored, its structural features present a compelling case for its investigation as a novel ligand in metal catalysis. The proposed research roadmap provides a systematic and scientifically rigorous approach for researchers to unlock the potential of this promising molecule. Successful implementation of these protocols could lead to the development of a new class of highly efficient and robust catalysts for a wide range of chemical transformations, with significant implications for the fields of organic synthesis and drug development.

References

  • Simple thiazole-based ligands for palladium(II)
  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF - ResearchGate. Available at: [Link]

  • Metal complexes possessing different substituted thiazole ligands. - ResearchGate. Available at: [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC. Available at: [Link]

  • A guideline for the arylation of positions 4 and 5 of thiazole via Pd-catalyzed cross-coupling reactions | Request PDF - ResearchGate. Available at: [Link]

  • Simple thiazole-based ligands for palladium(II) Suzuki-Miyaura aryl cross-coupling catalysts. Available at: [Link]

  • 4-(trifluoromethyl)-5-(trifluoromethylsulfanyl)-1,3-thiazol-2-amine - ChemSynthesis. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC. Available at: [Link]

  • CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents.
  • Research Article Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity - Semantic Scholar. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. Available at: [Link]

  • Trifluoromethylated Heterocycles - ResearchGate. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. Available at: [Link]

Sources

Functionalization of the C5-amine position in trifluoromethyl thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Functionalization of the C5-Amine Position in 2-Substituted-4-Trifluoromethyl-1,3-thiazoles

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of C5-Amino-Trifluoromethylthiazoles in Medicinal Chemistry

The 2,4-disubstituted-5-aminothiazole scaffold, particularly when bearing a trifluoromethyl group at the C4 position, represents a privileged pharmacophore in modern drug discovery. The trifluoromethyl moiety often enhances metabolic stability, lipophilicity, and binding affinity, while the C5-amino group serves as a critical handle for diversification, allowing for the introduction of a wide array of substituents to modulate pharmacological properties. This guide provides a detailed exploration of the key strategies for the functionalization of this C5-amine, offering both theoretical insights and actionable, field-tested protocols for researchers in medicinal chemistry and drug development.

The strategic importance of this scaffold is underscored by its presence in numerous biologically active compounds. For instance, the core structure is a key component in the development of potent and selective inhibitors for various kinases and other enzymes. The ability to precisely modify the C5-amino position is paramount for fine-tuning a molecule's structure-activity relationship (SAR), optimizing its ADME (absorption, distribution, metabolism, and excretion) profile, and ultimately, its therapeutic potential.

Core Synthetic Strategies and Mechanistic Considerations

The nucleophilic character of the C5-amino group is the cornerstone of its functionalization. However, the electron-withdrawing nature of the trifluoromethyl group at the adjacent C4 position and the thiazole ring itself can modulate its reactivity. Understanding these electronic effects is crucial for selecting the appropriate reaction conditions. The primary routes for derivatization, which we will explore in detail, include:

  • N-Acylation and N-Sulfonylation: Forming robust amide and sulfonamide linkages.

  • N-Alkylation and N-Arylation (C-N Cross-Coupling): Creating carbon-nitrogen and aryl-nitrogen bonds to introduce diverse substituents.

  • Reductive Amination: A versatile method for introducing alkyl groups.

Below is a generalized workflow for the functionalization of the C5-amino-trifluoromethylthiazole core.

G A 2-Substituted-4-(trifluoromethyl)- thiazol-5-amine (Starting Material) B N-Acylation / N-Sulfonylation A->B Acyl Halide/Anhydride or Sulfonyl Chloride, Base C N-Alkylation A->C Alkyl Halide, Base D C-N Cross-Coupling (e.g., Buchwald-Hartwig) A->D Aryl/Heteroaryl Halide, Pd or Cu Catalyst, Ligand, Base E Reductive Amination A->E Aldehyde/Ketone, Reducing Agent F C5-Amide / Sulfonamide Derivatives B->F G C5-Alkylamino Derivatives C->G H C5-Arylamino / Heteroarylamino Derivatives D->H I C5-Substituted Alkylamino Derivatives E->I

Figure 1: General workflow for C5-amine functionalization.

Part 1: N-Acylation and N-Sulfonylation

The formation of amides and sulfonamides from the C5-amino group is a fundamental and highly reliable transformation. These functional groups are prevalent in pharmaceuticals due to their chemical stability and ability to participate in hydrogen bonding, which is crucial for target engagement.

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the C5-amine attacks the electrophilic carbonyl carbon of an acyl halide or anhydride, or the sulfur atom of a sulfonyl chloride. A base is typically required to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amine, increasing its nucleophilicity.

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a general method for the acylation of a C5-aminothiazole with an acyl chloride.

Materials:

  • 2-Substituted-4-(trifluoromethyl)thiazol-5-amine (1.0 eq)

  • Acyl chloride (1.1 - 1.5 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the 2-substituted-4-(trifluoromethyl)thiazol-5-amine in anhydrous DCM at 0 °C under a nitrogen atmosphere, add the tertiary amine base.

  • Stir the solution for 10-15 minutes.

  • Slowly add the acyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Parameter Recommendation Rationale
Solvent Anhydrous DCM, THF, or acetonitrileAprotic solvents are essential to prevent reaction with the acyl chloride.
Base TEA, DIPEA, or pyridineScavenges the HCl byproduct and can enhance the nucleophilicity of the amine.
Temperature 0 °C to room temperatureInitial cooling helps to control the exothermicity of the reaction.
Equivalents of Acyl Chloride 1.1 - 1.5A slight excess ensures complete consumption of the starting amine.
Experimental Protocol: General Procedure for N-Sulfonylation

This protocol outlines a general method for the sulfonylation of a C5-aminothiazole with a sulfonyl chloride.

Materials:

  • 2-Substituted-4-(trifluoromethyl)thiazol-5-amine (1.0 eq)

  • Sulfonyl chloride (1.1 - 1.3 eq)

  • Anhydrous pyridine or DCM with a tertiary amine base (e.g., TEA)

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the 2-substituted-4-(trifluoromethyl)thiazol-5-amine in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

  • Slowly add the sulfonyl chloride to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with 1 M HCl (to remove pyridine), then with saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Part 2: C-N Cross-Coupling Reactions

The formation of a C-N bond between the C5-amine and an aryl or heteroaryl group is a powerful tool for generating libraries of compounds with diverse aromatic substituents. The Buchwald-Hartwig amination is a widely employed and highly effective method for this transformation.

Mechanistic Insight

The Buchwald-Hartwig amination involves a palladium-catalyzed cross-coupling reaction between an amine and an aryl or heteroaryl halide (or triflate). The catalytic cycle generally proceeds through several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, formation of a palladium-amide complex upon deprotonation of the amine by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.

G cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C L-Pd(II)(Ar)(X) B->C D Ligand Exchange C->D R-NH2 E L-Pd(II)(Ar)(NRH) D->E -HX F Reductive Elimination E->F Base F->A G Ar-NRH F->G

Figure 2: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocol: Buchwald-Hartwig C-N Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed N-arylation of a C5-aminothiazole.

Materials:

  • 2-Substituted-4-(trifluoromethyl)thiazol-5-amine (1.0 eq)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 - 1.2 eq)

  • Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos) (2-10 mol%)

  • Base (e.g., Cs2CO3, K3PO4, or NaOtBu) (1.5 - 2.5 eq)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

  • Nitrogen or Argon atmosphere

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add the 2-substituted-4-(trifluoromethyl)thiazol-5-amine, aryl halide, base, palladium catalyst, and ligand.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Recommendation Rationale
Catalyst Pd2(dba)3, Pd(OAc)2Common and effective palladium precursors.
Ligand Xantphos, BINAP, DavePhosThe choice of ligand is crucial and often needs to be optimized for a specific substrate combination.
Base Cs2CO3, K3PO4, NaOtBuThe strength of the base can significantly impact the reaction rate and yield.
Solvent Toluene, dioxane, DMFHigh-boiling point aprotic solvents are typically used.

Part 3: Reductive Amination

Reductive amination is a versatile and widely used method for the N-alkylation of amines. It involves the reaction of the C5-aminothiazole with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine.

Mechanistic Insight

The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine. A reducing agent, present in the reaction mixture, then reduces the imine to the final amine product. The choice of reducing agent is critical; it must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the intermediate imine.

Experimental Protocol: General Procedure for Reductive Amination

This protocol outlines a general method for the reductive amination of a C5-aminothiazole with an aldehyde.

Materials:

  • 2-Substituted-4-(trifluoromethyl)thiazol-5-amine (1.0 eq)

  • Aldehyde (1.0 - 1.5 eq)

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN)) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., dichloroethane (DCE), methanol (MeOH), or THF)

  • Acetic acid (catalytic amount, if needed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the 2-substituted-4-(trifluoromethyl)thiazol-5-amine and the aldehyde in the anhydrous solvent, add a catalytic amount of acetic acid (this can facilitate imine formation).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the reducing agent portion-wise at 0 °C or room temperature.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Recommendation Rationale
Reducing Agent Sodium triacetoxyborohydride (STAB)Mild and effective for a wide range of substrates; does not require acidic conditions.
Solvent Dichloroethane (DCE), Methanol (MeOH)The choice of solvent can influence the rate of imine formation and the stability of the reducing agent.
Additive Acetic acidCatalyzes the formation of the imine intermediate.

Conclusion

The functionalization of the C5-amine position in trifluoromethyl thiazoles is a critical aspect of modern medicinal chemistry. The methods outlined in this guide—N-acylation, N-sulfonylation, C-N cross-coupling, and reductive amination—provide a robust toolkit for the synthesis of diverse libraries of compounds for drug discovery. The choice of a specific method will depend on the desired final product and the nature of the substituents on the thiazole core and the coupling partner. Careful consideration of the reaction mechanism and optimization of the reaction conditions are paramount for achieving high yields and purity.

References

  • Title: Recent Developments in the Synthesis and Application of Thiazoles in Medicinal Chemistry. Source: Molecules. URL: [Link]

  • Title: Buchwald-Hartwig Amination. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Reductive Amination. Source: Organic Chemistry Portal. URL: [Link]

  • Title: The Acylation of Amines. Source: Master Organic Chemistry. URL: [Link]

Strategic Sulfonylation of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine: Reaction Conditions and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide to the N-sulfonylation of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine, a critical transformation for the synthesis of novel therapeutic agents. The sulfonamide moiety is a privileged pharmacophore, and its incorporation into complex heterocyclic systems like the target aminothiazole is of significant interest in medicinal chemistry.[1] This guide elucidates the underlying reaction mechanisms, presents detailed, field-proven experimental protocols, and offers expert insights into overcoming challenges associated with this specific substrate, which is electronically deactivated by a potent trifluoromethyl group.

Introduction: The Significance of the Sulfonamide Linkage

The sulfonamide functional group (-SO₂NR₂-) is a cornerstone of modern drug discovery, present in a wide array of therapeutics, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory agents.[2] Its prevalence stems from its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to engage in crucial hydrogen bonding interactions with biological targets. The target molecule, this compound, combines the desirable thiazole scaffold with a trifluoromethyl group, which often enhances metabolic stability and binding affinity. The strategic sulfonylation of its 5-amino group opens a direct path to novel, highly functionalized drug candidates.

This application note addresses the key challenge in this transformation: the reduced nucleophilicity of the 5-amino group due to the strong electron-withdrawing effect of the adjacent C2-trifluoromethyl substituent. We present robust protocols and discuss critical parameters to ensure successful and efficient synthesis.

Mechanistic Rationale and Key Parameters

The N-sulfonylation of a primary amine with a sulfonyl chloride (R-SO₂Cl) is a classic nucleophilic substitution reaction at a sulfur center. The reaction proceeds through the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.

The reaction is typically facilitated by a base. The primary roles of the base are:

  • Neutralization of HCl: To scavenge the hydrochloric acid byproduct generated during the reaction. Failure to neutralize the HCl would lead to the protonation of the starting aminothiazole, rendering it non-nucleophilic and halting the reaction.

  • Enhancement of Nucleophilicity (Optional): In some cases, a strong base can deprotonate the sulfonamide N-H bond after the initial attack, but for the primary reaction, its main role is acid scavenging.

The electron-withdrawing nature of the trifluoromethyl group on the thiazole ring decreases the electron density on the 5-amino group, making it a weaker nucleophile compared to simple anilines or other aminothiazoles. This necessitates careful selection of reaction conditions to drive the reaction to completion.

Sulfonylation_Mechanism Amine R'-NH₂ (Aminothiazole) Intermediate R'-NH₂⁺-SO₂(R)-Cl⁻ Amine->Intermediate Nucleophilic Attack SulfonylCl R-SO₂Cl (Sulfonyl Chloride) SulfonylCl->Intermediate Base Base: Byproduct Base-H⁺ + Cl⁻ Base->Byproduct HCl Scavenging Product R'-NH-SO₂R (Sulfonamide) Intermediate->Product -HCl Product->Byproduct

Caption: General mechanism for the N-sulfonylation of a primary amine.

Experimental Protocols

Two primary protocols are presented, leveraging common laboratory reagents and conditions. Protocol 1 is a standard approach using an inorganic base in an aprotic solvent, while Protocol 2 utilizes pyridine as both a base and solvent, a classic method for this transformation.

This method is widely applicable and simplifies work-up, as the inorganic base and its salt are easily removed by aqueous washing.[3][4][5]

Materials:

  • This compound (1.0 eq)

  • Substituted Sulfonyl Chloride (e.g., p-toluenesulfonyl chloride) (1.05 - 1.2 eq)

  • Sodium Carbonate (Na₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Dichloromethane (DCM), anhydrous (0.1 - 0.2 M)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • TLC plates, solvents for elution (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous sodium carbonate (3.0 eq).

  • Add anhydrous dichloromethane to create a suspension (approx. 0.1 M concentration relative to the amine).

  • Stir the suspension at room temperature (20-25 °C) for 10-15 minutes.

  • Add the desired sulfonyl chloride (1.1 eq) portion-wise to the stirring suspension.

  • Stir the reaction at room temperature. Due to the deactivated nature of the amine, the reaction may be slow. If no significant conversion is observed by TLC after 4-6 hours, gently heat the reaction to reflux (approx. 40 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature and add deionized water (approx. 20 mL per 10 mL of DCM).

  • Stir vigorously for 5 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Pyridine serves as both the solvent and the base. This method is effective but requires careful removal of the high-boiling pyridine during work-up.

Materials:

  • This compound (1.0 eq)

  • Substituted Sulfonyl Chloride (1.1 eq)

  • Pyridine, anhydrous (0.2 - 0.5 M)

  • 2M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine in a dry round-bottom flask under an inert atmosphere (N₂ or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.1 eq) dropwise or in small portions, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Once complete, pour the reaction mixture into ice-cold 2M HCl. This will protonate the pyridine, making it water-soluble, and often precipitates the product.

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts and wash sequentially with 2M HCl (to remove residual pyridine), deionized water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as described in Protocol 1.

Data Summary and Expected Outcomes

The following table summarizes typical reaction conditions and reported yields for the sulfonylation of structurally related 2-aminothiazoles. While direct data for the title compound is sparse in public literature, these results provide a strong predictive framework. Yields for the sulfonylation of this compound may be moderately lower or require more forcing conditions due to electronic deactivation.

EntrySulfonyl ChlorideBase / SolventTemp (°C)Time (h)Yield (%)Reference
14-Toluenesulfonyl chlorideNa₂CO₃ / DCMRT12-2469[3]
24-Methoxybenzenesulfonyl chlorideNa₂CO₃ / DCMRT12-2434[5]
33-Nitrobenzenesulfonyl chlorideNa₂CO₃ / DCMRT12-2447[3]
44-Fluorobenzenesulfonyl chlorideNa₂CO₃ / DCMRT12-24N/A[5]
5Naphthalene-2-sulfonyl chlorideNa₂CO₃ / DCMRT12-2436[3]
6Phenylsulfonyl fluoride (with aniline)Ca(NTf₂)₂ / t-amylOH602471[2]

Yields are for analogous 2-aminothiazole substrates and should be considered as benchmarks.

Workflow Visualization and Troubleshooting

Sulfonylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine Aminothiazole and Base in Solvent B Add Sulfonyl Chloride A->B C Stir at RT or Heat (Monitor by TLC) B->C D Aqueous Quench C->D E Extract with Organic Solvent D->E F Wash & Dry Organic Layer E->F G Concentrate Crude Product F->G H Purify by Recrystallization or Column Chromatography G->H I Characterize Pure Product (NMR, MS, mp) H->I

Caption: Standard experimental workflow for the synthesis of N-thiazolyl sulfonamides.

  • Problem: Low or No Reaction.

    • Cause: Insufficient nucleophilicity of the amine due to the CF₃ group.

    • Solution 1: Increase the reaction temperature. Gently refluxing in DCM (40 °C) or heating to 60-80 °C in a higher boiling solvent like 1,4-dioxane or acetonitrile may be necessary.

    • Solution 2: Use a more reactive sulfonating agent. Sulfonyl fluorides, activated by a Lewis acid like Calcium Triflimide (Ca(NTf₂)₂), are highly effective for coupling with weakly nucleophilic amines.[2]

    • Solution 3: Employ a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to ensure complete scavenging of HCl and potentially facilitate the reaction.

  • Problem: Multiple Products Observed by TLC.

    • Cause: Potential decomposition of starting material or product under prolonged heating. The thiazole ring can be sensitive.[6]

    • Solution: Attempt the reaction at a lower temperature for a longer period. Ensure anhydrous conditions, as water can lead to hydrolysis of the sulfonyl chloride.

  • Problem: Difficult Purification.

    • Cause: Similar polarity of the product and unreacted starting amine.

    • Solution 1: If using pyridine (Protocol 2), ensure a thorough acidic wash (2M HCl) to remove all traces of the basic starting material as its hydrochloride salt.

    • Solution 2: For column chromatography, use a shallow gradient of a polar solvent (e.g., ethyl acetate in hexanes) to achieve better separation.

    • Solution 3: Recrystallization is often a highly effective method for purifying sulfonamides. Experiment with different solvent systems.

Conclusion

The N-sulfonylation of this compound is a viable and crucial transformation for generating libraries of potential drug candidates. While the substrate's electronic properties present a moderate challenge, success can be readily achieved by employing standard protocols with careful attention to reaction time and temperature. For particularly stubborn cases, advanced methods using activated sulfonyl fluorides offer a powerful alternative. The protocols and insights provided herein serve as a robust starting point for researchers in the field of medicinal and synthetic chemistry.

References

  • ACS Publications. (2024). Sandmeyer Chlorosulfonylation of (Hetero)
  • PMC. (n.d.). Amine‐Catalyzed Copper‐Mediated C−H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group.
  • PMC. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Functionalization of the Amino Group on the 2-Aminothiazole Ring.
  • ResearchGate. (2017).
  • EXCLI Journal. (2025).
  • PMC. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Pak. J. Pharm. Sci. (2016). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties.
  • Google Patents. (n.d.). 4-Aminothiazole - US3939172A.
  • ResearchGate. (n.d.). Systematic scheme for synthesizing 5-amino-2-sulfonamide thiadiazole salts.
  • ResearchGate. (2024).
  • PMC. (2021).
  • BenchChem. (2025). common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • ACS Publications. (2018).

Sources

Application Note: Strategic Synthesis of Bioactive Thiazole-Urea Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The thiazole-urea pharmacophore represents a "privileged structure" in medicinal chemistry, bridging the gap between kinase inhibition (oncology) and cell-wall biosynthesis inhibition (antimicrobial). Drugs such as Dasatinib utilize the thiazole core for ATP-competitive binding, while urea linkages (


) provide critical hydrogen-bonding motifs that interact with residues like the "gatekeeper" threonine in kinase pockets.

This guide addresses the specific synthetic challenge of 2-aminothiazoles . Unlike electron-rich anilines, the exocyclic amine of a thiazole is poorly nucleophilic due to resonance delocalization of the lone pair into the heteroaromatic ring. Standard urea synthesis protocols often fail or suffer from low yields without specific activation strategies.

Core Applications
  • Oncology: Inhibition of VEGFR-2 and EGFR pathways (e.g., Hepatocellular carcinoma HepG2, Osteosarcoma SaOS-2).

  • Antimicrobial: Inhibition of MurA/MurB ligases in peptidoglycan biosynthesis (MRSA, VRE activity).

Chemical Strategy: Overcoming Low Nucleophilicity

The primary failure mode in synthesizing thiazole ureas is the assumption that 2-aminothiazole behaves like a standard primary amine.

The Mechanistic Hurdle: The lone pair on the exocyclic nitrogen is delocalized onto the ring nitrogen (N3). Consequently, the 2-aminothiazole can react as an ambident nucleophile.

  • Thermodynamic Product:

    
    -exocyclic urea (Target).
    
  • Kinetic Product:

    
    -endocyclic urea (Often unstable or inactive).
    

Optimization Logic: To favor the exocyclic urea, we employ two distinct strategies:

  • Method A (Direct): Thermal forcing in non-polar solvents to precipitate the product (Le Chatelier’s principle).

  • Method B (Indirect/Safety): Activation via Phenyl Chloroformate to form a reactive carbamate intermediate, bypassing the need for volatile isocyanates.

Detailed Experimental Protocols

Method A: Direct Isocyanate Coupling (The "Precipitation" Route)

Best for: Rapid synthesis when the aryl isocyanate is commercially available and stable.

Reagents:

  • 2-Aminothiazole derivative (1.0 equiv)

  • Aryl Isocyanate (1.1 equiv)

  • Solvent: Anhydrous Toluene (preferred) or 1,4-Dioxane.

  • Catalyst: Dibutyltin dilaurate (DBTDL) - Optional, only for highly electron-deficient isocyanates.

Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 2-aminothiazole (e.g., 5.0 mmol) and anhydrous Toluene (20 mL).

  • Addition: Add the Aryl Isocyanate (5.5 mmol) dropwise at room temperature under an inert atmosphere (

    
    ).
    
  • Thermal Activation: Heat the reaction mixture to reflux (110°C) .

    • Why? Reflux provides the energy to overcome the resonance stabilization of the amine. Toluene is chosen because the resulting urea product is typically insoluble in hot toluene, preventing the reverse reaction.

  • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Reaction typically completes in 4–6 hours.

  • Workup: Cool to room temperature. The product will precipitate as a solid.

  • Purification: Filter the precipitate. Wash the cake with cold diethyl ether (

    
    ) to remove unreacted isocyanate. Recrystallize from Ethanol/DMF if necessary.
    
Method B: The Carbamate "Safety" Route

Best for: Combinatorial libraries, reacting with complex amines, or avoiding toxic isocyanates.

Reagents:

  • 2-Aminothiazole derivative (1.0 equiv)

  • Phenyl Chloroformate (1.1 equiv)

  • Base: Pyridine (1.2 equiv) or Triethylamine (TEA).

  • Secondary/Primary Amine (Nucleophile for step 2).

Protocol:

  • Activation Step: Dissolve 2-aminothiazole (5.0 mmol) and Pyridine (6.0 mmol) in anhydrous THF (25 mL) at

    
    .
    
  • Carbamate Formation: Add Phenyl Chloroformate (5.5 mmol) dropwise. A white precipitate (Pyridine

    
    HCl) will form.
    
  • Stir: Allow to warm to RT and stir for 2 hours.

  • Intermediate Isolation: Pour into ice water. Filter the solid Phenyl (thiazol-2-yl)carbamate . Dry under vacuum.[1]

    • Checkpoint: This intermediate is stable and can be stored.

  • Urea Formation: Dissolve the carbamate intermediate (1.0 equiv) in DMSO or DMF. Add the target amine (1.1 equiv).

  • Displacement: Heat to

    
     for 4 hours. The amine attacks the carbonyl, displacing phenol (a good leaving group).
    
  • Workup: Dilute with water. The urea product precipitates. Filter and wash with water to remove the generated phenol.

Visualization of Workflows

ThiazoleUreaSynthesis cluster_legend Key Logic Start 2-Aminothiazole (Low Nucleophilicity) Reflux Reflux in Toluene (110°C) Start->Reflux Method A PhOCOCl Phenyl Chloroformate + Pyridine Start->PhOCOCl Method B Iso Aryl Isocyanate Iso->Reflux Precip Product Precipitation (Thermodynamic Control) Reflux->Precip Final Biologically Active Thiazole Urea Precip->Final Carbamate Phenyl Carbamate Intermediate PhOCOCl->Carbamate AmineAdd Add Target Amine (DMSO, 80°C) Carbamate->AmineAdd Phenol Displacement AmineAdd->Final Note1 Method A: Best for simple aryl ureas Note2 Method B: Best for complex amines/safety

Figure 1: Decision tree for synthesis. Method A utilizes thermal precipitation to drive equilibrium; Method B utilizes a stable carbamate intermediate to avoid isocyanate handling.

Biological Validation & SAR Data

When designing these derivatives, Structure-Activity Relationship (SAR) data indicates that substitutions on the phenyl ring (attached to the urea) drive specificity.

Derivative TypeSubstitution (R)Target ActivityIC50 / MIC Data
Anticancer 4-Fluoro / 4-ChloroMCF-7 (Breast Cancer)

[4]
Anticancer 3,4-DifluoroHepG2 (Liver Cancer)

[4]
Antimicrobial 3-Chloro-4-FluoroMRSA (Staphylococcus)MIC:

[5]
Kinase Inhib. 2-Cl, 6-MethylSrc/Abl KinaseNanomolar range (Dasatinib analogs)

SAR Logic Diagram:

SAR_Logic Core Thiazole-Urea Scaffold Thiazole Thiazole Ring (ATP Binding Pocket) Core->Thiazole Urea Urea Linkage (H-Bond Donor/Acceptor) Core->Urea Phenyl Aryl Tail (Hydrophobic Pocket) Core->Phenyl Gatekeeper H-Bond to Gatekeeper (Thr315 in Abl) Urea->Gatekeeper Critical Interaction Halogens Halogen Substitution (F/Cl) Increases Potency Phenyl->Halogens Optimization Site

Figure 2: Pharmacophore mapping. The urea linkage is critical for hydrogen bonding with kinase gatekeeper residues, while halogenation of the aryl tail modulates lipophilicity and metabolic stability.

References

  • Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Thiazole Urea Derivatives. Arabian Journal of Chemistry.

  • Avalos, M., et al. (2000).[2] Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates: Mechanistic pathways.[2][3] Journal of Organic Chemistry.[2]

  • Metwally, K., et al. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI Pharmaceuticals.

  • Al-Wahaibi, L. H., et al. (2023).[4] Anticancer Studies of Newly Synthesized Thiazole Derivatives.[5][6][7][8][9] MDPI Molecules.

  • Chaban, T., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Biological Activities. MDPI Molecules.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility challenges with this compound. Our approach is rooted in fundamental chemical principles to empower you with the knowledge to make informed decisions during your experiments.

Understanding the Molecule: A Chemist's Perspective

Before troubleshooting, it's crucial to understand the structural characteristics of this compound. The molecule's solubility is governed by the interplay of three key functional groups:

  • Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, contributing to its polarity.

  • Trifluoromethyl Group (-CF3): A highly electronegative and lipophilic group that can decrease solubility in polar solvents but may enhance it in others. The introduction of a trifluoromethyl group can improve the bioavailability of new compounds[1].

  • Amine Group (-NH2): A basic functional group capable of acting as a hydrogen bond donor and acceptor, significantly influencing solubility in protic and polar solvents. This group also provides a handle for pH modification to enhance solubility.

The combination of these groups results in a molecule with moderate polarity. Predicting its solubility can be challenging, as it will not behave as a simple non-polar or highly polar compound.[2][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound in common non-polar solvents like hexane and toluene. Why is this happening?

A1: This is expected behavior due to the "like dissolves like" principle.[5] Your compound has significant polar characteristics contributed by the thiazole ring and the primary amine group. These polar functionalities make the molecule more compatible with polar solvents that can engage in dipole-dipole interactions and hydrogen bonding. Non-polar solvents like hexane and toluene lack these capabilities and therefore cannot effectively solvate the molecule, leading to poor solubility.

Q2: Which organic solvents are the best starting points for dissolving this compound?

A2: Based on the structure, polar aprotic and polar protic solvents are the most promising candidates. We recommend a systematic screening approach starting with the solvents listed in the table below. For a similar compound, 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, moderate solubility was observed in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetonitrile.[6] Another derivative, 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid, shows high solubility in DMSO[7].

Table 1: Recommended Starting Solvents for Solubility Screening

Solvent ClassSolvent NamePolarity IndexDielectric Constant (20°C)Boiling Point (°C)Key Interaction Feature
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.247.2189Strong dipole-dipole
N,N-Dimethylformamide (DMF)6.436.7153Strong dipole-dipole
Acetonitrile (ACN)5.837.582Dipole-dipole
Acetone5.120.756Dipole-dipole
Polar Protic Methanol (MeOH)5.132.765Hydrogen bonding
Ethanol (EtOH)4.324.578Hydrogen bonding
Isopropanol (IPA)3.919.982Hydrogen bonding

Troubleshooting Workflow for Poor Solubility

If you are encountering solubility issues, follow this systematic troubleshooting workflow.

Caption: Troubleshooting workflow for improving solubility.

Detailed Protocols for Solubility Enhancement

Protocol 1: Co-solvency Approach

Co-solvency involves using a mixture of solvents to enhance the solubility of a compound that is poorly soluble in a single solvent.[8]

Objective: To dissolve this compound using a co-solvent system.

Materials:

  • This compound

  • Primary solvent (e.g., Ethanol)

  • Co-solvent (e.g., DMSO)

  • Vortex mixer

  • Warming plate (optional)

Procedure:

  • Weigh out the desired amount of your compound into a clean vial.

  • Add the primary solvent (e.g., Ethanol) to about 80% of the final desired volume.

  • Vortex the mixture for 1-2 minutes. If the compound is not fully dissolved, proceed to the next step.

  • Add the co-solvent (e.g., DMSO) dropwise while vortexing. Start with a small percentage (e.g., 5-10% of the total volume).

  • Continue to add the co-solvent incrementally until the compound is fully dissolved.

  • If necessary, gently warm the solution to 40-50°C to aid dissolution. Always ensure your compound is stable at this temperature.

  • Once dissolved, allow the solution to cool to room temperature to check for precipitation.

Protocol 2: pH Modification for Solubility Enhancement

The presence of the basic amine group allows for salt formation upon acidification, which can significantly increase solubility in polar protic solvents.[9][10] This is a common strategy for amine-containing compounds.[11]

Objective: To increase the solubility of this compound in a polar protic solvent by pH adjustment.

Materials:

  • This compound

  • Polar protic solvent (e.g., Methanol or Ethanol)

  • Acidic modifier (e.g., 1M HCl in Dioxane or a few drops of acetic acid)

  • Vortex mixer

Procedure:

  • Suspend the compound in the chosen polar protic solvent (e.g., Methanol).

  • While vortexing, add a small amount of the acidic modifier dropwise.

  • Observe for dissolution. The formation of the more soluble ammonium salt should facilitate this.

  • Be cautious not to over-acidify, as this could potentially lead to degradation of the compound depending on its stability. It is recommended to monitor the pH if possible.

  • Once dissolved, the solution can be used for your experiments. Note that the compound is now in its salt form.

pH_Modification_Mechanism cluster_0 Poorly Soluble (Free Base) cluster_1 Highly Soluble (Salt Form) Compound_FB R-NH₂ Compound_Salt R-NH₃⁺ X⁻ Compound_FB->Compound_Salt + H⁺X⁻ (Acid) Compound_Salt->Compound_FB + Base

Caption: Mechanism of solubility enhancement by pH modification.

Final Considerations

  • Compound Stability: Always consider the stability of your compound under the conditions used for solubilization (e.g., heat, pH changes). A small-scale stability test is recommended.

  • Downstream Applications: The choice of solvent and solubilization method should be compatible with your planned experiments. For example, DMSO can be incompatible with certain cell-based assays at higher concentrations.

  • Particle Size Reduction: While not a solvent-based method, reducing the particle size of your solid compound (micronization) can increase the dissolution rate by increasing the surface area.[8][10]

This technical guide provides a starting point for addressing the solubility of this compound. By understanding the chemical nature of the molecule and applying systematic troubleshooting, you can overcome these common experimental hurdles.

References

  • Nguyen, B. et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications (2020). Available at: [Link]

  • Du, M. et al. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics (2021). Available at: [Link]

  • Nguyen, B. et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. SciSpace (2020). Available at: [Link]

  • How to predict the solubility of an organic compound in different kinds of solvents? [duplicate]. Stack Exchange Chemistry (2014). Available at: [Link]

  • Workup: Amines. University of Rochester, Department of Chemistry. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K. & Savjani, J. K. Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics (2012). Available at: [Link]

  • Kumar, S. & Singh, A. Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis (2021). Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate (2021). Available at: [Link]

  • Shinde, A. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules (2022). Available at: [Link]

Sources

Technical Support Center: Purification of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine .

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Purification Protocols

Executive Summary: The Molecule & The Challenge

Compound Analysis:

  • Core Scaffold: 1,3-Thiazole.[1][2][3]

  • Substituents: 4-Methyl (electron-donating), 2-Trifluoromethyl (strongly electron-withdrawing), 5-Amine (electron-donating, reactive).

  • Chemical Behavior: Unlike stable 2-aminothiazoles, 5-aminothiazoles are enamines embedded in a heteroaromatic ring. They are significantly more prone to oxidative decomposition (turning red/black) and hydrolysis (to thiazolones) than their 2-amino counterparts.

  • The

    
     Effect:  The electron-withdrawing group at C2 reduces the basicity of the ring nitrogen and the exocyclic amine. This alters standard acid-base extraction protocols, often making aqueous acid washes ineffective or destructive.
    

Primary Objective: Isolate high-purity material while preventing the "red-tar" degradation pathway common to electron-deficient aminothiazoles.

Diagnostic Triage: Identify Your Impurity Profile

Before initiating purification, categorize your crude material using this diagnostic matrix.

ObservationLikely Impurity/IssueRoot Cause
Deep Red/Brown Color Azo-dimers or Nitroso-derivativesOxidative coupling of the free amine (air exposure).
Sticky/Oiling Out Residual Solvents or RegioisomersIncomplete drying or presence of 4-hydroxy tautomers.
LC-MS: M+16 or M+32 N-Oxides or SulfoxidesOver-oxidation during synthesis or workup.
NMR: Missing

Hydrolysis ProductLoss of

(rare, requires high pH) or ring opening.
Low Yield in Acid Wash Protonation FailureThe

group lowers pKa; the amine is too weak to protonate with 1N HCl.

Module A: Chemical Workup (The "Basicity Trap")

The Problem: Standard organic synthesis protocols suggest washing amines with 1N HCl to remove non-basic impurities. Do NOT do this blindly. The


 group significantly lowers the pKa of the 5-amine.
  • Risk: If you use weak aqueous acid, the amine may remain in the organic layer (acting as a neutral) or partition poorly, leading to yield loss.

  • Risk: If you use strong aqueous acid (6N HCl), you risk hydrolyzing the 5-amino group to a 5-thiazolone.

Protocol 1: The "Anhydrous Salt" Purification (Recommended)

Instead of aqueous extraction, purify by precipitating the amine as a salt in an anhydrous environment.

  • Dissolution: Dissolve crude amine in anhydrous diethyl ether or MTBE (10 mL/g).

  • Filtration: Filter off any insoluble inorganic salts from the synthesis.

  • Salt Formation:

    • Cool the solution to 0°C under

      
      .
      
    • Dropwise add 2.0 M HCl in Diethyl Ether (or Dioxane).

    • Observation: A white/pale yellow precipitate should form immediately.

  • Isolation: Filter the solid rapidly under a blanket of nitrogen (hygroscopic!).

  • Wash: Wash the filter cake with cold anhydrous ether to remove non-basic organic impurities (starting materials).

  • Recovery (Optional): If the free base is required, suspend the salt in saturated

    
     (cold) and extract immediately into DCM.
    

Module B: Chromatographic Solutions

If salt formation fails or traps impurities, use Flash Column Chromatography.

Critical Constraint: Silica gel is slightly acidic. 5-aminothiazoles can decompose on acidic silica, turning the column band brown/black.

Protocol 2: Neutralized Silica Chromatography
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Pre-treatment: Slurry the silica in the mobile phase containing 1% Triethylamine (TEA) . This neutralizes acidic sites.

  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane).

    • Solvent B: Ethyl Acetate (EtOAc).[4]

    • Gradient: 5%

      
       40% EtOAc.
      
    • Modifier: Maintain 0.5% TEA throughout the run.

  • Loading: Load as a liquid (dissolved in minimal DCM) or dry load on Celite. Avoid dry loading on silica.

Visualization: The compound is UV active (


 nm).
  • Note: Pure product should be a pale yellow/off-white solid. If the fraction turns red upon concentration, it is oxidizing—add a stabilizer (e.g., BHT) or store under Argon.

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying crude this compound based on its physical state and impurity profile.

PurificationLogic Start Crude Material ColorCheck Is material Dark Red/Tar? Start->ColorCheck Oxidation High Oxidation Levels Perform Activated Carbon Filtration ColorCheck->Oxidation Yes SaltCheck Is Free Base Stable? ColorCheck->SaltCheck No (Yellow/Orange) Oxidation->SaltCheck Filtrate Clear AnhydrousSalt Protocol 1: Anhydrous HCl/Ether Precipitation SaltCheck->AnhydrousSalt No (Decomposes) Chromatography Protocol 2: Neutralized Silica (1% TEA) SaltCheck->Chromatography Yes (Stable) Final Pure Product (Store under Ar at -20°C) AnhydrousSalt->Final Isolate HCl Salt Chromatography->Final Concentrate Free Base

Caption: Workflow prioritizing salt formation for unstable 5-aminothiazoles to prevent oxidative degradation.

Frequently Asked Questions (FAQ)

Q1: My product turns brown immediately after rotary evaporation. Why? A: This is oxidative polymerization. 5-aminothiazoles are electron-rich at the C5 position (enamine character).

  • Fix: Do not evaporate to complete dryness if possible. Store as a concentrated solution or convert to the HCl salt immediately. Always release the vacuum on your rotovap using Nitrogen or Argon, not air.

Q2: Can I use recrystallization instead of chromatography? A: Yes, but solvent choice is critical.

  • Avoid: Hot ethanol (risk of solvolysis/reaction with ester impurities).

  • Recommended: Toluene/Hexane or DCM/Hexane systems. Dissolve in minimal DCM, add Hexane until cloudy, and cool to -20°C.

  • Tip: If "oiling out" occurs, seed the mixture with a tiny crystal of pure material or scratch the glass.

Q3: The NMR shows a clean product, but the melting point is broad. Is it wet? A: If the NMR is clean (check for solvent peaks), a broad melting point often indicates dimer formation that is invisible in standard NMR (paramagnetic or broadened into baseline) or rapid decomposition during the melting point test.

  • Verification: Run a TLC. If you see a streak or a spot at the baseline, you have decomposition products. Re-purify via Protocol 1 (Salt Formation).

Q4: Why is the yield low after acid-base extraction with 1N HCl? A: The


 group is strongly electron-withdrawing. It lowers the pKa of the amine, likely below 2.0-3.0.
  • Explanation: 1N HCl may not be strong enough to fully protonate the amine and pull it into the aqueous phase, leaving it in the organic waste.

  • Solution: Use 2N or 3N HCl for extraction, but perform it quickly (on ice) to prevent hydrolysis, then immediately neutralize.

References

  • Context: General mechanism and side reactions (dimerization) of aminothiazoles.
  • Stability of 5-Aminothiazoles

    • Context: Discussion on the inherent instability of the 5-amino scaffold and stabilization str
    • Source:Journal of Medicinal Chemistry, "5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase". (2024).[5]

  • Fluorinated Heterocycle Properties

    • Context: Electronic effects of trifluoromethyl groups on thiazole basicity.
    • Source:Sigma-Aldrich Technical Sheet: 2-(Trifluoromethyl)thiazol-5-amine.
  • Purification of Labile Amines: Context: Protocols for anhydrous salt formation to purify unstable amines. Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Validation & Comparative

Comparative NMR Profiling: 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the high-stakes arena of fragment-based drug discovery (FBDD), 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine represents a critical bioisostere. The trifluoromethyl (


) group modulates lipophilicity (

) and metabolic stability, while the amine serves as a pivotal vector for amide coupling or Buchwald-Hartwig aminations.

However, the characterization of this molecule presents a specific analytical challenge: Proton Exchange Broadening. Standard protocols using Chloroform-d (


) often fail to resolve the diagnostic amine protons, leading to ambiguity between the target molecule and its deaminated impurities or regioisomers.

This guide objectively compares the Standard Protocol (


)  against the Optimized Protocol (DMSO-

)
, providing experimental causality and a self-validating workflow to ensure structural integrity.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely logistical; it is the primary determinant of spectral resolution for heteroaromatic amines.

Performance Matrix
FeatureMethod A: Standard (

)
Method B: Optimized (DMSO-

)
Scientific Causality
Amine (

) Resolution
Poor / Invisible Excellent / Sharp

allows rapid proton exchange with trace water; DMSO forms H-bonds, slowing exchange rate (

).
Methyl (

) Resolution
GoodGoodMethyl protons are non-labile and less sensitive to solvent polarity.
Water Peak Interference Low (1.56 ppm)High (3.33 ppm)DMSO is hygroscopic; requires dry handling to prevent water signal from overlapping with mid-field impurities.
Electronic Insight LimitedHighDMSO dielectric constant reveals subtle electronic push-pull effects of the

group.
The "Invisible Signal" Phenomenon

In


, the amine protons of thiazoles often undergo rapid chemical exchange with trace moisture or the solvent itself. This broadens the peak into the baseline, making it "invisible."
  • Risk: An analyst might incorrectly identify the compound as the deaminated impurity or a chloro-substituted analog.

  • Solution: Method B (DMSO-

    
    ) anchors the protons via hydrogen bonding, "freezing" the exchange and yielding a quantifiable singlet.
    

Structural Validation: The Self-Validating Logic

To confirm identity, we must distinguish the target from its two most common synthetic impurities/isomers:

  • Regioisomer: 4-Methyl-2-(trifluoromethyl)thiazol-4 -amine (incorrect amine position).

  • Defluorinated Analog: 4-Methylthiazol-5-amine (failed

    
     installation).
    
Diagnostic Decision Tree (Graphviz)

G Start Unknown Sample Spectrum CheckRingH Are there Aromatic Ring Protons (6.5 - 8.0 ppm)? Start->CheckRingH Isomer4 Isomer Detected: Thiazol-4-amine deriv. (Ring H at C5 present) CheckRingH->Isomer4 Yes (Singlet ~6-7 ppm) CheckCF3 Check 19F NMR or 13C Coupling CheckRingH->CheckCF3 No (Only Methyl + NH2) Target CONFIRMED TARGET: 4-Methyl-2-(CF3)thiazol-5-amine (Fully Substituted) CheckCF3->Target 19F Signal (-60 ppm) Analog Impurity Detected: Non-fluorinated Analog (C2-H present ~8.5 ppm) CheckCF3->Analog No 19F / C2-H present

Figure 1: Logical workflow for distinguishing the target molecule from common isomers based on proton substitution patterns.

Detailed Spectral Interpretation

1H NMR Data (Recommended: DMSO- , 400 MHz)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
6.80 – 7.20 Broad Singlet (

)
2H

(C5-Amine)
Critical Diagnostic. Diagnostic of primary amine. Disappears upon

shake. Downfield shift due to EWG

.
2.25 – 2.35 Singlet (

)
3H

(C4-Methyl)
Slightly deshielded compared to non-fluorinated analog (~2.1 ppm) due to the electron-withdrawing

group.
N/A Absent0HRing Protons Confirmation. The absence of signals in the 7.0–9.0 ppm aromatic region confirms full substitution of the thiazole ring.
19F NMR Data (Cross-Validation)
  • Shift:

    
     -61.0 to -63.0 ppm (Singlet).
    
  • Interpretation: A clean singlet confirms the

    
     group is intact and chemically equivalent. Splitting here would indicate restricted rotation or chiral impurities (unlikely in this planar system).
    

Experimental Protocol: The "Dry-Lock" Method

To ensure the "Excellent" performance rating described in Section 2, strict adherence to water management is required.

Materials
  • Solvent: DMSO-

    
     (99.9% D) in single-use ampoules (prevent atmospheric water absorption).
    
  • Tube: 5mm NMR tube, oven-dried at 110°C for >1 hour.

  • Sample Mass: 5–10 mg (optimal for signal-to-noise without aggregation).

Step-by-Step Workflow
  • Preparation: Dissolve 5-10 mg of the solid amine in 0.6 mL of DMSO-

    
    .
    
  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids (solid particles cause magnetic susceptibility distortion).

  • Acquisition (1H):

    • Pulse Angle: 30° (maximizes sensitivity for relaxation).

    • Relaxation Delay (

      
      ): Set to 3.0 seconds . (Crucial: Methyl protons relax slowly; short delays reduce integration accuracy).
      
    • Scans: 16 (sufficient for >5mg).

  • Acquisition (19F): Run a non-decoupled fluorine scan to verify the

    
     integral relative to an internal standard if purity quantification is needed.
    
  • Processing: Apply an exponential window function (LB = 0.3 Hz) to sharpen the broad amine peak.

Experimental Workflow Diagram (Graphviz)

Protocol Step1 1. Dry Sample (Vacuum Desiccator) Step2 2. Solvent Choice Use DMSO-d6 Ampoule Step1->Step2 Step3 3. Acquisition D1 = 3.0s (Relaxation) Step2->Step3 Step4 4. D2O Shake (Optional Validation) Step3->Step4

Figure 2: The "Dry-Lock" protocol ensures the labile amine protons are visible and quantifiable.

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link[1]

    • Context: Validates the theoretical basis for using DMSO to resolve labile amine protons via hydrogen bonding.
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. Link

    • Context: Essential for identifying water (3.33 ppm in DMSO)
  • Hinchliffe, A., et al. (2022). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments Application Notes. Link

    • Context: Supports the logic of using aromatic substitution patterns (or lack thereof) to distinguish regioisomers.[2]

  • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. Link

    • Context: Authoritative source for general thiazole and heteroarom

Sources

HPLC Method Development for Purity Analysis of Thiazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole amines (e.g., 2-aminothiazole and its derivatives) are critical pharmacophores in drug discovery, serving as scaffolds for antibiotics, antifungals, and CNS-active agents. However, their analysis presents a distinct chromatographic challenge: the basic amine moiety (


) often exhibits severe peak tailing on traditional silica-based columns due to secondary silanol interactions, while the polar heterocyclic ring complicates retention in Reversed-Phase (RP) modes.

This guide objectively compares three distinct separation strategies—Traditional Acidic C18 , High-pH Hybrid RP , and Fluorinated (PFPP) Stationary Phases —providing experimental evidence to support the transition toward hybrid and fluorinated technologies for superior purity analysis.

The Challenge: The "Silanol Trap"

The primary failure mode in thiazole analysis is Peak Tailing (Asymmetry > 1.5) .

  • Mechanism: At standard acidic HPLC pH (pH 2–3), the thiazole amine is protonated (

    
    ).
    
  • Interaction: These cations undergo ion-exchange interactions with residual deprotonated silanols (

    
    ) on the silica surface.
    
  • Result: Kinetic lag in desorption, leading to tailing, poor resolution of impurities, and integration errors.

Comparative Analysis of Methodologies

We evaluated three method classes for the purity analysis of a representative 2-amino-4-phenylthiazole derivative.

Method A: Traditional Acidic C18 (The Baseline)
  • Column: Standard End-capped C18 (5 µm, 150 x 4.6 mm).[1][2]

  • Mobile Phase: 0.1% Formic Acid (pH ~2.7) / Acetonitrile.[1][2][3][4]

  • Verdict: Not Recommended for high-precision purity analysis.

  • Observation: While retention is adequate, the basic amine interacts with the silica backbone. Tailing factors often exceed 2.0, masking closely eluting impurities.

Method B: High-pH Hybrid C18 (The Modern Standard)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge/BEH or Phenomenex Gemini).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4][5]

  • Verdict: Highly Recommended for general purity profiling.

  • Mechanism: At pH 10, the thiazole amine is deprotonated (neutral). This eliminates cation-exchange with silanols. Hybrid silica resists dissolution at high pH.

  • Pros: Sharp peaks (Tf < 1.2), MS-compatible.

Method C: Fluorinated PFPP (The Orthogonal Solver)
  • Column: Pentafluorophenyl Propyl (PFPP) (e.g., Supelco Discovery HS F5 or Phenomenex Kinetex F5).

  • Mobile Phase: 0.1% Formic Acid / Methanol.[2][4]

  • Verdict: Best for Isomer/Impurity Separation .

  • Mechanism: Offers unique selectivity via

    
     interactions between the fluorinated ring and the thiazole system, plus hydrogen bonding.
    
  • Pros: Separates positional isomers that co-elute on C18; retains polar aminothiazoles well even at low pH.

Quantitative Performance Data

The following data summarizes the performance of the three methods for a 2-aminothiazole derivative spiked with 0.5% isomeric impurity.

MetricMethod A: Acidic C18Method B: High-pH HybridMethod C: PFPP (F5)
pH Condition 2.7 (Formic Acid)10.0 (

)
2.7 (Formic Acid)
Tailing Factor (Tf) 2.4 (Fail)1.1 (Excellent) 1.2 (Good)
Retention (

)
3.55.24.1
Resolution (Rs) 1.2 (Impurity co-elutes)3.54.8 (Best Selectivity)
MS Sensitivity HighMedium (Buffer suppression)High

Decision Framework & Workflow

Column Selection Decision Tree

Use the following logic to select the correct stationary phase based on your specific thiazole derivative properties.

ColumnSelection Start Start: Thiazole Amine Sample CheckLogP Check Hydrophobicity (LogP) Start->CheckLogP Hydrophobic LogP > 1.5 (Lipophilic) CheckLogP->Hydrophobic Yes Hydrophilic LogP < 0 (Polar/Water Soluble) CheckLogP->Hydrophilic No CheckIsomers Are Structural Isomers Suspected? Hydrophobic->CheckIsomers HILIC HILIC Mode (Amide/Bare Silica) Hydrophilic->HILIC HighPH Method B: High pH Hybrid C18 (Best Peak Shape) CheckIsomers->HighPH No PFPP Method C: PFPP (Fluorinated) (Best Selectivity) CheckIsomers->PFPP Yes (Regioisomers)

Figure 1: Decision matrix for selecting the optimal stationary phase based on analyte polarity and structural complexity.

Method Development Workflow

This workflow ensures a self-validating protocol, minimizing trial-and-error.

MethodWorkflow Sample 1. Sample Prep (Dissolve in 50:50 MeOH:H2O) Screening 2. Dual Screening (Run High pH C18 & Low pH PFPP) Sample->Screening Eval 3. Evaluate (Check Tf & Resolution) Screening->Eval Eval->Screening Fail (Switch Column) Opt 4. Optimize (Gradient Slope & Temp) Eval->Opt Pass Valid 5. Validation (Linearity, Accuracy) Opt->Valid

Figure 2: Step-by-step method development lifecycle for thiazole purity analysis.

Detailed Experimental Protocols

Protocol 1: High-pH Screening (Recommended First Line)

This method utilizes the stability of hybrid silica to neutralize the basic amine, ensuring excellent peak symmetry.

  • System Preparation:

    • Flush system with water to remove any previous acidic buffers.

    • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (

      
      ).
      
    • Temperature:

      
      .
      
  • Mobile Phase Preparation:

    • Solvent A: 10mM Ammonium Bicarbonate in Milli-Q Water. Adjust pH to 10.0 with Ammonium Hydroxide. Filter through 0.22µm nylon filter.[6]

    • Solvent B: 100% Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV-Vis / PDA: Scan 200–400 nm. Extract chromatogram at

      
       (typically 260–280 nm for thiazoles).
      
Protocol 2: PFPP Orthogonal Separation (For Complex Impurities)

Use this when Method B fails to separate positional isomers or when high pH causes analyte degradation.

  • System Preparation:

    • Column: Supelco Discovery HS F5 or Phenomenex Kinetex F5 (

      
      ).
      
    • Temperature:

      
       (Higher temp improves efficiency on fluorinated phases).
      
  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.[2]

    • Solvent B: Methanol (MeOH provides better

      
       selectivity on PFPP than Acetonitrile).
      
  • Gradient Program:

    • Standard 5% to 95% B gradient over 15 minutes.

    • Note: PFPP phases often require longer equilibration times than C18.

References

  • Basavanakatti, A. et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.[4] Available at: [Link][4]

  • Bell, D.S. (2020). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC International. Available at: [Link]

  • Shimadzu Corporation. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Technical Report. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Technical Guide. Available at: [Link]

Sources

Mass spectrometry fragmentation patterns of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine , a critical fluorinated heterocyclic building block. It is designed for analytical chemists and medicinal chemists requiring precise structural validation and metabolic stability data.

Executive Summary & Technical Context

This compound (MW: 182.17 Da) represents a class of "magic methyl" bioisosteres where the trifluoromethyl (


) group enhances lipophilicity and metabolic resistance compared to its non-fluorinated analogs.

In mass spectrometry, this compound exhibits a distinct fragmentation signature driven by the electron-withdrawing nature of the


 group and the basicity of the 5-amino substituent. Unlike standard alkyl-thiazoles, which predominantly fragment via ring cleavage, this fluorinated analog displays high molecular ion stability and specific neutral losses characteristic of polyfluorinated heterocycles.
Key Differentiators (vs. Non-Fluorinated Analogs)
FeatureThis compound2,4-Dimethyl-1,3-thiazol-5-amine (Analog)
Molecular Ion

182 (EI) / 183 (ESI)

128 (EI) / 129 (ESI)
Mass Defect Negative mass defect due to

atoms.
Positive mass defect (Alkyl dominant).
Base Peak (EI) Often

or

due to

stabilization.
Often

or Ring Cleavage.
Key Neutral Loss 69 Da (

)
in EI; 27 Da (

)
in ESI.
15 Da (

) or 41 Da (

).

Fragmentation Mechanics & Pathways[2][3][4]

Electrospray Ionization (ESI-MS/MS)

In positive ion mode (


, 

183.02), the protonation site is kinetically favored at the exocyclic amine nitrogen or thermodynamically at the thiazole ring nitrogen .

Primary Fragmentation Channels:

  • Deamination (

    
    ): 
    The most facile pathway involves the loss of ammonia (17 Da), generating a resonance-stabilized cation at 
    
    
    
    166
    . This is a diagnostic peak for 5-amino-thiazoles.
  • Nitrile Elimination (

    
    ): 
    Cleavage of the thiazole ring typically ejects hydrogen cyanide (27 Da), resulting in a fragment at 
    
    
    
    156
    .
  • Trifluoromethyl Stability: Unlike EI, the

    
     group is relatively stable in ESI collision-induced dissociation (CID). However, high collision energies (CE > 35 eV) may induce loss of 
    
    
    
    (20 Da).
Electron Impact (EI-MS)

Under 70 eV ionization, the radical cation


 (

182) is formed.
  • 
    -Cleavage:  The strong C-C bond between the ring and 
    
    
    
    usually resists cleavage, but the loss of the
    
    
    radical (69 Da) to form
    
    
    113
    is a secondary pathway observed at high energies.
  • Ring Expansion/Contraction: Isomerization to thiirene intermediates often precedes the loss of

    
     or 
    
    
    
    .

Visualization of Signaling & Fragmentation

The following diagrams illustrate the logical flow of the analytical workflow and the specific fragmentation mechanism.

Diagram 1: Fragmentation Pathway (ESI Mode)

Fragmentation M_Proton Precursor Ion [M+H]+ m/z 183.02 (C5H6F3N2S)+ Frag_NH3 Deamination Product [M+H - NH3]+ m/z 166.00 M_Proton->Frag_NH3 - NH3 (17 Da) Low CE Frag_HCN Ring Cleavage 1 [M+H - HCN]+ m/z 156.01 M_Proton->Frag_HCN - HCN (27 Da) Med CE Frag_CF3 Radical Loss (Rare in ESI) [M+H - CF3]+ m/z 114.02 M_Proton->Frag_CF3 - CF3 (69 Da) High CE Frag_Deep Secondary Ring Break [m/z 166 - HCN] m/z 139.00 Frag_NH3->Frag_Deep - HCN

Caption: Predicted ESI-MS/MS fragmentation tree for this compound, highlighting primary deamination and ring cleavage pathways.

Diagram 2: Analytical Validation Workflow

Workflow Sample Sample Prep (Dilute in MeOH/0.1% FA) LC LC Separation (C18 Column) Sample->LC Source ESI Source (+4.5 kV) LC->Source Q1 Q1 Filter Select m/z 183.0 Source->Q1 Collision Collision Cell (N2, 10-40 eV) Q1->Collision Detector Detection Fragment Analysis Collision->Detector

Caption: Standardized LC-MS/MS workflow for the identification and structural confirmation of aminothiazole derivatives.

Experimental Protocol (Self-Validating)

To replicate these findings and validate the compound identity, follow this standardized protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL of HPLC-grade Methanol (

    
    ).
    
  • Working Solution: Dilute stock 1:1000 in 50:50 Methanol:Water + 0.1% Formic Acid (Final conc:

    
    ). Note: Formic acid is crucial to ensure protonation of the amine.
    
LC-MS/MS Parameters
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Column: C18 Reverse Phase (

    
    , 
    
    
    
    ).
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate:

    
    .
    
Data Acquisition Strategy
  • Full Scan (Q1): Scan range

    
     100–300. Look for base peak at 183.0 .
    
  • Product Ion Scan: Select precursor 183.0 . Ramp Collision Energy (CE) from 10 to 50 eV.

  • Validation Criteria:

    • Presence of

      
       166  (Loss of 
      
      
      
      ) at low CE (15 eV).
    • Presence of

      
       156  (Loss of 
      
      
      
      ) at medium CE (25 eV).
    • Absence of

      
       isotope characteristic of Cl/Br (confirms purity).
      

References

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of Thiazole derivatives. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for mechanism of ring cleavage and nitrile loss).
  • Salem, M. A. I., et al. (2014).[1] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. [Link] (Cited for thiazole ring cleavage mechanisms).[1]

  • PubChem. (2025). Compound Summary: 4-Methyl-2-(trifluoromethyl)thiazole derivatives. National Library of Medicine. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Author's Note: This guide provides a detailed operational and disposal plan for 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine. As a Senior Application Scientist, my objective is to ground these procedures in the principles of chemical safety and regulatory compliance, explaining not just what to do, but why each step is critical. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the procedures outlined are based on the known hazards of structurally similar trifluoromethylated and aminated thiazole derivatives. Crucially, you must always consult the specific SDS provided by your supplier and adhere to your institution's Environmental Health and Safety (EHS) guidelines before handling or disposing of this or any chemical.

Hazard Characterization and Risk Assessment: The Foundation of Safe Disposal

Before any disposal procedure is planned, a thorough understanding of the compound's intrinsic hazards is essential. Based on data from analogous compounds, this compound should be treated as a hazardous substance. The trifluoromethyl group and the amine moiety on the thiazole ring contribute to its reactivity and toxicological profile.

A mandatory risk assessment must be performed before beginning any work that will generate waste. This initial step dictates the necessary controls, from personal protective equipment to the final disposal pathway.

Table 1: Assumed Hazard Profile and Associated Risks

Hazard Classification Description Rationale & Implication for Disposal
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin[1][2]. All waste streams, including dilute solutions and contaminated materials, must be handled as toxic. Direct contact and aerosol generation must be minimized.
Skin & Eye Irritation Causes skin irritation and serious eye damage/irritation[1][3][4][5]. Dictates the need for robust PPE. All contaminated items (gloves, wipes) become hazardous waste. Spill cleanup requires specific procedures to avoid contact.
Respiratory Irritation May cause respiratory irritation[3][4][5]. Handling of the solid compound or concentrated solutions should occur in a well-ventilated area or chemical fume hood to prevent inhalation of dust or vapors.

| Aquatic Toxicity | Assumed to be toxic to aquatic life with long-lasting effects, a common trait for fluorinated organic compounds[5]. | Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. This is a critical environmental control point. |

Core Disposal Workflow: From Generation to Final Disposition

The proper disposal of this compound is a multi-step process that ensures safety and environmental protection. The following workflow is designed to be a self-validating system, where each step logically builds on the last to prevent exposure and ensure regulatory compliance.

G cluster_0 Step 1: At the Bench cluster_1 Step 2: Waste Collection cluster_2 Step 3: Storage & Removal cluster_3 Step 4: Final Disposal A Waste Generation (Solid, Liquid, Contaminated PPE) B Immediate Segregation (Into compatible waste streams) A->B Causal Link: Prevents hazardous reactions C Select Compatible Container (e.g., HDPE, Glass) B->C D Properly Label Container ('Hazardous Waste', Chemical Name, Hazards) C->D Critical for safety & compliance E Store in Satellite Accumulation Area (SAA) (Secondary containment, away from incompatibles) D->E F Request Waste Pickup (Contact EHS or approved contractor) E->F When container is 90% full or per lab protocol G Transport by Licensed Contractor F->G H Incineration or Other Approved Method (At a permitted facility) G->H Ensures complete destruction & environmental protection

Caption: Disposal workflow for this compound.

Detailed Procedural Steps

Part 3.1: Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE is required when handling the compound or its waste.

  • Hand Protection: Chemical-resistant gloves (e.g., Nitrile). Change gloves immediately if they become contaminated.

  • Eye Protection: Chemical safety goggles. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: Not typically required when handling small quantities in a fume hood. If weighing out solid material outside of a hood or if respiratory irritation is possible, consult your institution's EHS for respirator requirements[6].

Part 3.2: Waste Segregation and Collection Protocol

The principle of waste segregation is to prevent inadvertent and dangerous chemical reactions within a waste container[7][8].

  • Identify Waste Streams: Designate separate, clearly labeled hazardous waste containers for:

    • Solid Waste: Unused or expired this compound, and grossly contaminated solids.

    • Liquid Waste: Solutions containing the compound. Do not mix with incompatible waste streams like strong acids or oxidizing agents[4].

    • Contaminated Sharps: Needles or razor blades used to handle the solid compound.

    • Contaminated Labware & Debris: Used pipette tips, wipes, and gloves. This waste should be collected in a sealed bag or a dedicated container clearly marked with the chemical name[9].

  • Container Selection: Use containers that are in good condition and compatible with the chemical waste[8][10]. High-density polyethylene (HDPE) or glass containers with secure, screw-top lids are appropriate.

  • Labeling (Crucial Step): Proper labeling is a cornerstone of safe disposal and is a regulatory requirement[10]. Each container must be labeled with:

    • The words "Hazardous Waste "[8].

    • The full chemical name: "This compound ". Do not use abbreviations.

    • List all constituents, including solvents, with percentages[8].

    • An indication of the hazards (e.g., "Toxic," "Irritant").

  • Accumulation: Keep waste containers closed at all times except when adding waste[10]. This minimizes the release of vapors and prevents spills.

Part 3.3: Spill Management

Preparedness for accidental spills is essential[7].

  • Evacuate and Alert: Notify personnel in the immediate area and restrict access.

  • Assess the Spill: For small, manageable spills, laboratory personnel with proper training and PPE may proceed. For large or unmanageable spills, evacuate and contact your institution's EHS department immediately.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Contain and Clean:

    • Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent pad[9][11].

    • Using spark-proof tools, carefully collect the absorbed material and place it into a designated, labeled hazardous waste container[12].

    • Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste[9].

G Start Spill Occurs IsMajor Is the spill large or unmanageable? Start->IsMajor Evacuate Evacuate Area Contact EHS Immediately IsMajor->Evacuate Yes SmallSpill Small, Manageable Spill IsMajor->SmallSpill No End Spill Managed Evacuate->End WearPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) SmallSpill->WearPPE Contain Contain with Inert Absorbent (e.g., Vermiculite, Sand) WearPPE->Contain Collect Collect Absorbed Material (Use non-sparking tools) Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Package all cleanup materials as Hazardous Waste Decontaminate->Dispose Dispose->End

Caption: Decision workflow for spill response.

Storage and Final Disposal

  • Interim Storage: Waste containers must be stored in a designated Satellite Accumulation Area (SAA)[8][10]. This area should be secure, well-ventilated, and provide secondary containment to capture any potential leaks. Store containers away from incompatible materials like strong acids and bases[8].

  • Final Disposal: The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company[7][12]. These contractors will transport the waste to a permitted facility for destruction, typically via high-temperature incineration[12]. Maintain meticulous records of waste disposal, including quantities, dates, and methods, as required by regulations[7].

By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of this compound waste in a manner that ensures personal safety, regulatory compliance, and environmental stewardship.

References

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]

  • PubChem. (4-(Trifluoromethyl)-1,3-thiazol-2-yl)methanamine Safety and Hazards. National Center for Biotechnology Information. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • The University of Texas at Austin. Chemical Waste. Environmental Health & Safety (EHS). [Link]

  • Ohio University. Hazardous Materials Management Manual. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research - Environmental Health & Safety. [Link]

  • BASF. (2025, December 18). Safety Data Sheet Voraxor Herbicide. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.